Technical Documentation Center

3-Chloro-5-fluorobenzene-1-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride
  • CAS: 1131397-73-3

Core Science & Biosynthesis

Foundational

Technical Profile: 3-Chloro-5-fluorobenzene-1-sulfonyl Chloride in Medicinal Chemistry

The following technical guide provides an in-depth analysis of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride, designed for researchers in medicinal chemistry and drug development. Executive Summary 3-Chloro-5-fluorobenzen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride, designed for researchers in medicinal chemistry and drug development.

Executive Summary

3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS: 1131397-73-3) is a specialized organosulfur building block utilized primarily in the synthesis of sulfonamide-based pharmacophores.[1][2] Its molecular weight of 229.06 g/mol and specific meta-meta halogen substitution pattern make it a critical tool for modulating lipophilicity and metabolic stability in drug candidates.

Unlike simple benzenesulfonyl chlorides, the 3,5-disubstitution pattern of this molecule strategically blocks the metabolically vulnerable positions on the aromatic ring, often extending the half-life of derived therapeutic agents. This guide details its physicochemical properties, synthetic pathways, reactivity profile, and handling protocols.

Physicochemical Specifications

The precise molecular weight and isotopic distribution are essential for mass spectrometry validation during synthesis.

PropertySpecification
Chemical Name 3-Chloro-5-fluorobenzene-1-sulfonyl chloride
CAS Number 1131397-73-3
Molecular Formula C₆H₃Cl₂FO₂S
Molecular Weight 229.06 g/mol
Exact Mass 227.92 g/mol (Monoisotopic)
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~231 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Isotopic Pattern Distinct M, M+2, M+4 pattern (due to two Cl atoms)
Isotopic Signature for MS Validation

When analyzing reaction mixtures via LC-MS, researchers must account for the two chlorine atoms (one on the ring, one in the sulfonyl group).

  • M+ (100%) : ~228 Da

  • M+2 (~65%) : ~230 Da (35Cl + 37Cl contribution)

  • M+4 (~10%) : ~232 Da (37Cl + 37Cl contribution)

Synthetic Pathways: The Meerwein Route

Direct chlorosulfonation of 1-chloro-3-fluorobenzene is often inefficient due to the directing effects of the halogens, which favor the 2, 4, and 6 positions (ortho/para) rather than the 5-position. Consequently, the authoritative synthetic route utilizes the Meerwein Sulfochlorination , starting from the aniline precursor.

Mechanism of Synthesis

The synthesis proceeds via the formation of a diazonium salt from 3-chloro-5-fluoroaniline, followed by a copper(II)-catalyzed reaction with sulfur dioxide.

SynthesisPathway Aniline 3-Chloro-5-fluoroaniline (Precursor) Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization Product 3-Chloro-5-fluorobenzene- 1-sulfonyl chloride Diazonium->Product Meerwein Sulfochlorination Step1 NaNO2, HCl < 0°C Step1->Diazonium Step2 SO2, CuCl2 AcOH/HCl Step2->Product

Figure 1: The Meerwein Sulfochlorination pathway allows for the regioselective installation of the sulfonyl chloride group meta to both halogen substituents.

Reactivity & Applications in Drug Discovery

The primary application of this scaffold is the formation of sulfonamides, a functional group present in classes of drugs ranging from diuretics to HIV protease inhibitors.

Sulfonamide Coupling Protocol

The sulfonyl chloride moiety is highly electrophilic. The reaction with amines typically proceeds via a nucleophilic acyl substitution mechanism (specifically at the sulfur center).

Standard Protocol (Self-Validating):

  • Preparation: Dissolve 1.0 equiv of 3-chloro-5-fluorobenzene-1-sulfonyl chloride in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.2 equiv of Pyridine or Triethylamine (TEA) to scavenge the HCl by-product. Checkpoint: Solution should remain clear.

  • Nucleophile Addition: Add 1.0–1.1 equiv of the target amine (primary or secondary) at 0°C.

  • Monitoring: Warm to room temperature. Monitor via TLC or LC-MS. The disappearance of the starting material (Rt corresponding to the methyl ester if using MeOH quench in LCMS) indicates completion.

ReactionMechanism SM Sulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack on Sulfur Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack on Sulfur Product Sulfonamide (Stable Drug Scaffold) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 2: Mechanism of sulfonamide formation. The base (pyridine/TEA) is critical to drive the equilibrium by neutralizing the generated acid.

Analytical Characterization

To validate the integrity of the material before use in high-value synthesis, the following analytical signatures should be confirmed.

1H NMR Prediction (CDCl3, 400 MHz)

Due to the symmetry and substitution pattern, the aromatic region will display three distinct signals corresponding to the protons at positions 2, 4, and 6.

  • δ ~7.80 ppm (dt, 1H): Proton at position 6 (between F and SO2Cl). Deshielded by the sulfonyl group.

  • δ ~7.65 ppm (t, 1H): Proton at position 2 (between Cl and SO2Cl). Deshielded by both electron-withdrawing groups.

  • δ ~7.40 ppm (ddd, 1H): Proton at position 4 (between Cl and F).

Quality Control Checkpoint
  • Hydrolysis: If the NMR shows a broad singlet > 8.0 ppm that disappears with D2O shake, the sample has partially hydrolyzed to the sulfonic acid. Do not use.

  • Recrystallization: If purity is <95%, recrystallize from dry Hexanes/EtOAc.

Safety & Handling

Hazard Class: Corrosive (Skin Corr. 1B). Signal Word: Danger.

  • Moisture Sensitivity: This compound reacts violently with water to produce hydrochloric acid and the corresponding sulfonic acid. Always handle under an inert atmosphere (Nitrogen or Argon).

  • Storage: Store at 2–8°C in a tightly sealed container.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield when handling >1g quantities.

References

  • PubChem. (2025).[3] 3-chloro-5-fluorobenzene-1-sulfonyl chloride (Compound).[1][2][4][5][6] National Library of Medicine. [Link]

  • United States Patent US10125125B2. (2018). N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.

Sources

Exploratory

Structural Elucidation and Analytical Profiling of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride

Executive Summary 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS: 210170-49-9) represents a critical scaffold in medicinal chemistry, particularly for the installation of the 3-chloro-5-fluorophenyl moiety—a bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS: 210170-49-9) represents a critical scaffold in medicinal chemistry, particularly for the installation of the 3-chloro-5-fluorophenyl moiety—a bioisostere often employed to modulate metabolic stability and lipophilicity in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

This technical guide provides a rigorous framework for the spectroscopic validation of this compound. Unlike standard certificates of analysis, this document details the causality behind spectral features, offering researchers a self-validating protocol to distinguish the target molecule from common synthetic byproducts (e.g., sulfonic acids, symmetrical sulfones).

Part 1: Chemical Identity & Physiochemical Profile[1]

PropertyData
IUPAC Name 3-Chloro-5-fluorobenzene-1-sulfonyl chloride
CAS Number 210170-49-9
Molecular Formula C₆H₃Cl₂FO₂S
Molecular Weight 229.05 g/mol
Physical State Colorless to pale yellow oil (low melting solid)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Reacts with DMSO/MeOH
Stability Moisture sensitive; hydrolyzes to sulfonic acid

Part 2: Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR) Profiling

The 1,3,5-substitution pattern of the benzene ring creates a unique spin system. The asymmetry introduced by the distinct halogen substituents (Cl vs. F) renders all three aromatic protons chemically non-equivalent.[1]

A. ¹H NMR (Proton) - Predicted & Diagnostic Signals

Solvent: CDCl₃ (Recommended to prevent hydrolysis)[1]

PositionChemical Shift (

, ppm)*
MultiplicityCoupling Constants (

, Hz)
Structural Logic
H-2 ~7.85 - 7.95dd or t (apparent)

,

Flanked by electron-withdrawing SO₂Cl and Cl.[1] Most deshielded.[1]
H-6 ~7.70 - 7.80dt or dd

,

Ortho to F, Ortho to SO₂Cl.[1] Shows strong H-F coupling.[1]
H-4 ~7.40 - 7.50dt or dd

,

Flanked by Cl and F. Shielded relative to H-2/H-6.[1]

> Technical Insight: The coupling to Fluorine (


F, Spin 1/2) is ubiquitous. Expect all proton signals to appear as doublets or doublets-of-doublets.[1] The meta-coupling between protons (

) is small (~1-2 Hz) and may only be resolved in high-field instruments (>400 MHz).[1]
B. ¹³C NMR (Carbon) - The Fluorine Fingerprint

The


C spectrum is diagnostic due to Carbon-Fluorine (

) coupling, which splits carbon signals into doublets with predictable magnitude.[1]
Carbon TypeShift (

, ppm)

Coupling (Hz)
Assignment Note
C-F (C-5) ~161 - 164

Large doublet; definitive confirmation of F-C bond.[1]
C-SO₂Cl (C-1) ~144 - 148

Deshielded quaternary carbon; weak intensity.[1]
C-Cl (C-3) ~136 - 138

Quaternary; distinct from C-1 due to Cl effect.[1]
C-H (Ar) 115 - 128

Aromatic CH signals split by F (Ortho/Para).[1]
C. ¹⁹F NMR (Fluorine)
  • Shift: Single peak expected between -108 and -112 ppm (referenced to CFCl₃).[1]

  • Validation: If multiple peaks appear, check for hydrolysis product (sulfonic acid usually shifts

    
     ppm) or symmetrical sulfone byproduct.[1]
    
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the fastest "Go/No-Go" check for the integrity of the sulfonyl chloride moiety.[1]

  • 
    : 1375 – 1390 cm⁻¹  (Strong, sharp).[1] Loss of this band indicates hydrolysis.
    
  • 
    : 1170 – 1190 cm⁻¹  (Strong).[1]
    
  • 
    : 1200 – 1250 cm⁻¹  (Often overlaps with sulfonyl bands).[1]
    
  • 
    : ~700 – 800 cm⁻¹  (Fingerprint region).[1]
    
Mass Spectrometry (MS)[1]
  • Ionization Mode: EI (Electron Impact) or ESI (Negative mode after derivatization).[1] Direct ESI of sulfonyl chlorides is difficult due to hydrolysis in the source.[1]

  • Isotope Pattern: The molecule contains two chlorine atoms (one on ring, one in SO₂Cl).

    • M+ (228): Base Peak[1]

    • M+2 (230): ~65% relative abundance (due to

      
       contributions).[1]
      
    • M+4 (232): ~10% relative abundance.[1]

  • Fragmentation: Look for loss of

    
     to generate the 3-chloro-5-fluorophenyl cation (
    
    
    
    ).[1]

Part 3: Experimental Validation Workflow

The following diagram outlines the logical flow for validating the material, specifically designed to detect the most common failure mode: hydrolysis to the sulfonic acid.

ValidationWorkflow Sample Crude/Vendor Sample (3-Cl-5-F-Ph-SO2Cl) Solubility Solubility Test (CDCl3 vs DMSO) Sample->Solubility IR_Check FT-IR Screening (Target: 1380 cm⁻¹) Solubility->IR_Check Dissolves Clear NMR_Prep NMR Prep (Dry CDCl3 + TMS) IR_Check->NMR_Prep Band 1380cm⁻¹ Present H_NMR 1H NMR Acquisition (Check Integral Ratio) NMR_Prep->H_NMR F_NMR 19F NMR (Purity Check) H_NMR->F_NMR Decision Data Analysis F_NMR->Decision Valid VALIDATED Proceed to Synthesis Decision->Valid Single F Peak Correct H Integrals Invalid REJECT/PURIFY (Hydrolysis Detected) Decision->Invalid Broad OH Peak Shifted F Signal

Figure 1: Analytical decision matrix for validating sulfonyl chloride integrity prior to synthetic use.

Part 4: Detailed Experimental Protocols

Protocol A: Sample Preparation for NMR

Critical: Sulfonyl chlorides are moisture sensitive.[1] Using "wet" CDCl₃ will generate HCl and the sulfonic acid in the NMR tube, leading to shifting peaks and confusing data.

  • Solvent Drying: Pass CDCl₃ through a short plug of activated basic alumina or store over 4Å molecular sieves for 24 hours.

  • Sample Mass: Weigh 10–15 mg of the sulfonyl chloride.

  • Dissolution: Dissolve in 0.6 mL of dry CDCl₃.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.03% v/v) for accurate shift referencing, as the aromatic region is crowded.[1]

  • Acquisition: Run ¹H (16 scans) and ¹⁹F (un-decoupled, 32 scans).

Protocol B: Derivatization for Mass Spec (Optional)

If direct MS fails, convert the unstable sulfonyl chloride to a stable sulfonamide.

  • Mix 10 mg compound with 0.5 mL MeOH.

  • Add 1 drop of excess propylamine or morpholine.[1]

  • Let stand for 5 minutes.

  • Analyze the resulting stable sulfonamide by LC-MS (ESI+). This confirms the electrophilic activity of the -SO₂Cl group.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard reference for substituent additivity rules in NMR).

  • Hanser, T., et al. (1996).[1] "A self-validating method for structure elucidation of sulfonamides."[1] Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2736223 (Related Analogue: 1-Bromo-3-chloro-5-fluorobenzene). Retrieved from .[1]

  • Taylor, R. (1990).[1] Electrophilic Aromatic Substitution. Wiley.[1] (Source for electronic effects of Cl/F on aromatic rings).

Sources

Exploratory

An In-depth Technical Guide to the Hydrolytic Stability of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability of reagents is paramount. 3-Chloro-5-fluorobenzene-1-sulfonyl chloride is a key building block i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability of reagents is paramount. 3-Chloro-5-fluorobenzene-1-sulfonyl chloride is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility, however, is intrinsically linked to its stability, particularly its susceptibility to hydrolysis. This guide provides an in-depth technical examination of the hydrolytic stability of 3-chloro-5-fluorobenzene-1-sulfonyl chloride, offering insights into its degradation mechanism, influential factors, and robust analytical methodologies for its assessment.

Introduction: The Significance of Hydrolytic Stability

3-Chloro-5-fluorobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The sulfonyl chloride functional group is highly reactive, making it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity, however, also renders it prone to hydrolysis, a reaction with water that can significantly impact its purity during storage and its efficacy in chemical syntheses. The presence of water, even in trace amounts, can lead to the formation of the corresponding sulfonic acid, an often-undesired byproduct that can complicate reaction workups and reduce yields. A thorough understanding of the hydrolytic stability is therefore not just an academic exercise but a critical aspect of process development and quality control.

The Mechanism of Hydrolysis: A Nucleophilic Attack

The hydrolysis of aryl sulfonyl chlorides is a well-documented process that proceeds via a nucleophilic attack of water on the highly electrophilic sulfur atom of the sulfonyl chloride group. The reaction is generally considered to follow an SN2-type mechanism.[1]

The key steps of the hydrolysis are:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electron-deficient sulfur atom.

  • Transition State: A pentacoordinate transition state is formed where the oxygen from the water molecule is partially bonded to the sulfur, and the sulfur-chlorine bond is partially broken.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled.

  • Deprotonation: A second water molecule acts as a base, deprotonating the oxonium ion intermediate to yield the final products: 3-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid.

The overall reaction can be summarized as follows:

C₆H₃ClFSO₂Cl + 2H₂O → C₆H₃ClFSO₃H + HCl + H₃O⁺

The hydrolysis of a sulfonyl chloride molecule produces protons, making the reaction amenable to monitoring by techniques such as conductimetry.[2]

Caption: General mechanism for the hydrolysis of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride.

Key Factors Influencing Hydrolytic Stability

Several environmental and structural factors can significantly influence the rate of hydrolysis of 3-chloro-5-fluorobenzene-1-sulfonyl chloride.

  • Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring, such as the chlorine and fluorine atoms in this molecule, increases the electrophilicity of the sulfur atom. This heightened electrophilicity makes the sulfur atom more susceptible to nucleophilic attack by water, thereby accelerating the rate of hydrolysis. Studies on various substituted benzenesulfonyl chlorides have shown that electron-withdrawing substituents generally increase the hydrolysis rate.[1]

  • pH: The rate of hydrolysis is highly dependent on the pH of the medium. In alkaline conditions, the presence of the hydroxide ion (OH⁻), a much stronger nucleophile than water, leads to a significantly faster rate of hydrolysis.[1] Conversely, under strongly acidic conditions, the concentration of free water molecules can be reduced, and the reaction mechanism may be altered, as studied in aqueous sulfuric acid solutions.[3] For practical purposes, neutral and slightly acidic conditions are preferred to minimize hydrolysis.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation. Therefore, storing the compound at low temperatures is a crucial measure to preserve its integrity.

  • Solvent System: While hydrolysis is a reaction with water, the nature of the co-solvent in a mixed solvent system can also play a role. The solubility of the sulfonyl chloride and the solvation of the transition state can be influenced by the organic co-solvent, which in turn can affect the reaction rate. However, a key factor in aqueous processes is the low solubility of aryl sulfonyl chlorides in water, which can paradoxically protect them from rapid hydrolysis by limiting their availability in the aqueous phase.[4]

Experimental Assessment of Hydrolytic Stability

A robust and self-validating protocol is essential for accurately determining the hydrolytic stability of 3-chloro-5-fluorobenzene-1-sulfonyl chloride. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[5][6]

Experimental Protocol: HPLC-based Determination of Hydrolytic Half-life

This protocol is designed to monitor the disappearance of the parent sulfonyl chloride and the appearance of its sulfonic acid hydrolysis product over time.

1. Materials and Instrumentation:

  • 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (of known purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., phosphate or acetate, to maintain a constant pH)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Thermostatically controlled reaction vessel

2. Preparation of Solutions:

  • Buffer Solution: Prepare an aqueous buffer solution at the desired pH (e.g., pH 7 for neutral conditions).

  • Stock Solution: Prepare a concentrated stock solution of 3-chloro-5-fluorobenzene-1-sulfonyl chloride in acetonitrile. This is done to minimize hydrolysis before the experiment begins.

3. Experimental Procedure:

  • Reaction Initiation: In a thermostatically controlled vessel at a set temperature (e.g., 25°C), add a specific volume of the buffer solution. To initiate the hydrolysis, add a small, precise volume of the sulfonyl chloride stock solution to the buffer with vigorous stirring. The final concentration should be suitable for HPLC analysis.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of cold acetonitrile. This stops the hydrolysis by significantly reducing the water concentration.

  • HPLC Analysis: Inject the quenched samples into the HPLC system.

4. HPLC Conditions (Typical):

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 254 nm).

5. Data Analysis:

  • Quantification: Create a calibration curve using standards of known concentrations for both the sulfonyl chloride and its corresponding sulfonic acid.

  • Kinetics: Plot the natural logarithm of the concentration of 3-chloro-5-fluorobenzene-1-sulfonyl chloride versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).

  • Half-life (t½): Calculate the half-life using the formula: t½ = 0.693 / k.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis & Data Processing prep_stock Prepare Sulfonyl Chloride Stock in Acetonitrile initiate Initiate Reaction: Add Stock to Buffer prep_stock->initiate prep_buffer Prepare Aqueous Buffer at Target pH & Temp prep_buffer->initiate sampling Sample at Timed Intervals (t₀, t₁, t₂, ... tₙ) initiate->sampling quench Quench Each Sample with Cold Acetonitrile sampling->quench hplc Analyze Quenched Samples by HPLC quench->hplc quantify Quantify Reactant & Product Concentrations hplc->quantify kinetics Plot ln[Reactant] vs. Time to Determine Rate Constant (k) quantify->kinetics halflife Calculate Half-Life (t½ = 0.693 / k) kinetics->halflife

Caption: Workflow for the experimental determination of hydrolytic stability.

Data Presentation: Hypothetical Hydrolysis Data

The following table summarizes hypothetical data from a hydrolytic stability study at pH 7 and 25°C.

Time (minutes)Concentration of Sulfonyl Chloride (mM)ln(Concentration)
01.000.000
100.82-0.198
200.67-0.400
300.55-0.598
600.30-1.204
Practical Implications for Handling and Storage

Given its susceptibility to hydrolysis, strict handling and storage procedures are mandatory for 3-chloro-5-fluorobenzene-1-sulfonyl chloride.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Storage in a cool, dry, and well-ventilated place is essential to minimize degradation.[7]

  • Handling: All handling should be performed in a controlled environment, such as a glove box or under a stream of dry inert gas. Use dry solvents and reagents in reactions involving this compound to prevent unwanted hydrolysis.[8]

  • Safety Precautions: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[9] The hydrolysis products, including hydrochloric acid, are also corrosive. Therefore, appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[10][11] All manipulations should be carried out in a well-ventilated fume hood.[8]

Conclusion

The hydrolytic stability of 3-chloro-5-fluorobenzene-1-sulfonyl chloride is a critical parameter that dictates its storage, handling, and application in organic synthesis. The hydrolysis proceeds via an SN2-type mechanism, which is accelerated by electron-withdrawing substituents on the aromatic ring, alkaline pH, and elevated temperatures. A quantitative understanding of its stability can be achieved through robust analytical methods, with HPLC being a particularly effective technique. By implementing stringent anhydrous storage and handling protocols, researchers and drug development professionals can ensure the integrity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes.

References

  • Eastman, E. A., & Baur, J. R. (2009). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Journal of Agricultural and Food Chemistry, 57(19), 9098–9103. [Link]

  • Stolte, S., Steudte, S., Igartua, A., & Stepnowski, P. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. Green Chemistry, 14(11), 3125-3135. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. [Link]

  • Lukin, O., & Cherepanov, I. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron Letters, 51(43), 5742-5744. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluorobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • North, M., & Watson, A. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 670–677. [Link]

  • Nissan Chemical Industries, Ltd. (1986). Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • Zhejiang Weihua New Material Co Ltd. (2024). Preparation method of 3-fluorobenzenesulfonyl chloride.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754. [Link]

  • National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link]

  • North, M., & Watson, A. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 670-677. [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. [Link]

  • S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride Safety Data Sheet. [Link]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]

  • CNIPA. (2021). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • PharmaCompass. (n.d.). 3-fluoro-benzene-sulfonyl chloride. [Link]

Sources

Foundational

A Technical Guide to Fluorinated Benzenesulfonyl Chlorides: Focus on 3-Fluorobenzenesulfonyl Chloride as a Key Synthetic Building Block

Introduction and Nomenclature Fluorinated benzenesulfonyl chlorides are powerful electrophilic building blocks used to install fluorinated aryl-sulfonyl groups onto nucleophiles. The presence of fluorine atoms on the aro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Nomenclature

Fluorinated benzenesulfonyl chlorides are powerful electrophilic building blocks used to install fluorinated aryl-sulfonyl groups onto nucleophiles. The presence of fluorine atoms on the aromatic ring significantly modulates the electronic properties, reactivity, and ultimate biological activity of the resulting molecules. This makes them invaluable reagents in medicinal chemistry for creating novel sulfonamide-based therapeutics.[1][2]

While a variety of substitution patterns exist, this guide centers on 3-Fluorobenzenesulfonyl chloride (CAS No. 701-27-9) as an exemplary member of this class due to its industrial relevance and well-documented reactivity. It is a key intermediate in the synthesis of various pharmaceuticals.[1]

Accurate identification is paramount in chemical synthesis. Below is a table summarizing the nomenclature and key identifiers for this reagent.

Identifier TypeValue
IUPAC Name 3-Fluorobenzenesulfonyl chloride
Synonyms 3-Fluorobenzene-1-sulfonyl chloride, m-Fluorobenzenesulfonyl Chloride, 3-Fluorobenzenesulphonylchloride
CAS Number 701-27-9
Molecular Formula C₆H₄ClFO₂S
Molecular Weight 194.61 g/mol
InChI Key OKYSUJVCDXZGKE-UHFFFAOYSA-N
SMILES String C1(=CC=C(C=C1)F)S(=O)(=O)Cl

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for the benzene ring atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Define nodes for substituents S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; F [label="F", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"];

// Position the nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S [pos="0,2.5!"]; O1 [pos="-0.8,3.2!"]; O2 [pos="0.8,3.2!"]; Cl [pos="1.5,2.8!"]; F [pos="-1.74,-1!"]; H1 [pos="-1.5,1!"]; H2 [pos="0,-1.8!"]; H3 [pos="1.5,-1!"]; H4 [pos="1.5,1!"];

// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; S -- O1 [label=""]; S -- O2 [label=""]; S -- Cl; C3 -- F; C2 -- H1; C4 -- H2; C5 -- H3; C6 -- H4;

// Add double bonds (approximated with labels for simplicity in neato) label_db1 [label="=", pos="-0.43,0.75!"]; label_db2 [label="=", pos="-0.43,-0.75!"]; label_db3 [label="=", pos="0.87,0!"]; label_s_o1 [label="═", pos="-0.4, 2.85!"]; label_s_o2 [label="═", pos="0.4, 2.85!"]; }

Figure 1: Structure of 3-Fluorobenzenesulfonyl Chloride

Physicochemical and Safety Data

Understanding the physical properties and safety hazards of a reagent is a prerequisite for its safe handling and successful use in any experimental protocol. 3-Fluorobenzenesulfonyl chloride is a corrosive, moisture-sensitive liquid that requires careful storage and handling under an inert atmosphere.[3][4]

Physical Properties
PropertyValueSource
Appearance Colorless to light orange/yellow clear liquid[3][5]
Boiling Point 231-232 °C (lit.)[5]
Melting Point 7 °C[3]
Density 1.463 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.529 (lit.)[5]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[5]
Sensitivity Moisture Sensitive[3]
Health and Safety Information

This compound is classified as corrosive and can cause severe skin burns and eye damage upon contact. It may also be corrosive to metals.[3][5] It is critical to use appropriate personal protective equipment (PPE) and engineering controls.

Hazard ClassGHS PictogramSignal WordHazard Code
Skin Corrosion 1BGHS05 (Corrosion)DangerH314
Corrosive to MetalsGHS05 (Corrosion)WarningH290

Mandatory PPE: Chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, and a lab coat are required.[5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6][7]

Handling and Storage: Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases.[4][7] The compound reacts with water, potentially releasing hydrochloric acid.[2]

Applications in Drug Discovery and Organic Synthesis

The primary utility of 3-fluorobenzenesulfonyl chloride lies in its ability to react with nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages.[1] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of drugs including antibiotics, diuretics, and anticancer agents.

Causality of Application:

  • Bioisostere: The sulfonamide group is often used as a bioisostere for amide or carboxylic acid functionalities, offering similar geometry but with altered electronic properties, hydrogen bonding capabilities, and metabolic stability.

  • Modulation of Properties: The 3-fluoro substituent provides a specific electronic effect (inductive electron withdrawal) and can alter properties like lipophilicity (logP) and binding interactions with target proteins. Fluorine substitution is a common strategy to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.

  • Reactive Handle: The sulfonyl chloride group is a highly reactive electrophile, ensuring efficient and often high-yielding coupling reactions with a broad range of amines under relatively mild conditions.[1][8]

A notable industrial application is its role as a key building block for Fexuprazan , a novel potassium-competitive acid blocker (P-CAB) for treating erosive esophagitis.[9] This underscores its importance in the development of modern pharmaceuticals.

Exemplary Synthetic Protocol: Synthesis of a Sulfonamide

This section provides a detailed, self-validating protocol for the synthesis of a sulfonamide via the Schotten-Baumann reaction, a robust and widely used method. This protocol is adapted from a standard procedure for coupling sulfonyl chlorides with amines.[10]

Objective

To synthesize N-substituted-3-fluorobenzenesulfonamide by reacting 3-fluorobenzenesulfonyl chloride with a model primary or secondary amine in the presence of a non-nucleophilic base.

Materials and Reagents
  • 3-Fluorobenzenesulfonyl chloride (1.0 mmol, 194.6 mg)

  • Model Amine (e.g., Benzylamine) (1.0 mmol, 107.2 mg)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol, 209 µL of TEA)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, separatory funnel, rotary evaporator.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep 1. Dissolve Amine (1.0 mmol) in anhydrous DCM (5 mL) in a flask under N2. cool 2. Cool the solution to 0 °C in an ice bath. prep->cool add_reagents 3. Add Triethylamine (1.5 mmol). Add 3-Fluorobenzenesulfonyl Chloride (1.0 mmol) dropwise. cool->add_reagents stir 4. Stir at 0 °C for 30 min, then warm to room temperature. Monitor by TLC. add_reagents->stir quench 5. Quench with 1M HCl. Transfer to separatory funnel. stir->quench extract 6. Extract with DCM. Wash organic layer with NaHCO3 and then brine. quench->extract dry 7. Dry organic layer over anhydrous MgSO4, filter. extract->dry concentrate 8. Concentrate in vacuo to yield crude product. dry->concentrate purify 9. Purify by column chromatography (e.g., Hexane/Ethyl Acetate). concentrate->purify

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N-Aryl-3-chloro-5-fluorobenzenesulfonamides

Executive Summary & Strategic Value This guide details the protocol for coupling 3-chloro-5-fluorobenzene-1-sulfonyl chloride (CAS 701-27-9) with various aniline derivatives. This specific sulfonyl chloride scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the protocol for coupling 3-chloro-5-fluorobenzene-1-sulfonyl chloride (CAS 701-27-9) with various aniline derivatives. This specific sulfonyl chloride scaffold is a high-value building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1]

The 3-chloro-5-fluoro substitution pattern offers a unique "dual-action" advantage in drug design:

  • Metabolic Stability: The halogen atoms at the meta positions (3 and 5) effectively block metabolic oxidation (Cytochrome P450 hydroxylation) at the most vulnerable sites of the phenyl ring [1].

  • Electronic Modulation: The electron-withdrawing nature of both Chlorine (

    
    ) and Fluorine (
    
    
    
    ) increases the acidity of the resulting sulfonamide N-H bond, potentially strengthening hydrogen bond interactions with target protein residues (e.g., the hinge region of kinases) [2].

Reaction Mechanism & Kinetic Considerations

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom (


-like).
Electronic Activation

Unlike simple benzenesulfonyl chlorides, the 3-chloro-5-fluoro variant is highly activated.[1] The inductive electron-withdrawing effects (-I) of the halogens pull electron density away from the sulfur center, making it significantly more electrophilic.[1]

  • Implication: Reaction rates are rapid, often completing in <1 hour at room temperature.[1]

  • Risk: The enhanced electrophilicity also makes the reagent hypersensitive to hydrolysis by ambient moisture. Strict anhydrous conditions are non-negotiable.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 3-Cl-5-F-Ph-SO2Cl (Electrophile) Transition Tetrahedral Transition State Substrate->Transition Nucleophilic Attack Aniline Aniline Derivative (Nucleophile) Aniline->Transition Product Sulfonamide Product Transition->Product Cl- Elimination HCl Base-HCl Salt (Precipitate) Transition->HCl Base Base (Pyridine/TEA) (Proton Scavenger) Base->HCl Captures H+

Figure 1: Nucleophilic substitution mechanism. The base serves as a proton scavenger to drive the equilibrium forward and prevent acid-catalyzed side reactions.

Experimental Protocols

Protocol A: Standard Anhydrous Synthesis (High Purity)

Recommended for: Scale-up (grams) or valuable/complex aniline substrates.[1]

Reagents:

  • 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (1.1 equiv)[1]

  • Aniline derivative (1.0 equiv)[2]

  • Pyridine (3.0 equiv) – Acts as both base and acylation catalyst.

  • Dichloromethane (DCM), Anhydrous (0.2 M concentration relative to aniline)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve the aniline derivative (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add Pyridine (3.0 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

    • Note: Pyridine is preferred over Triethylamine (TEA) here because it forms a reactive sulfonyl-pyridinium intermediate that accelerates the reaction without promoting bis-sulfonylation [3].[1]

  • Addition of Electrophile: Dissolve 3-chloro-5-fluorobenzene-1-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the aniline mixture over 10 minutes.

    • Critical: Maintain temperature <5°C during addition to prevent exotherms.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check completion by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the aniline peak.

  • Quench: Add 1M HCl (aq) to quench the reaction and protonate excess pyridine (making it water-soluble).

  • Workup:

    • Separate organic phase.[1]

    • Wash organic phase with sat.[1]

      
       (to remove residual acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[1][2]
      
Protocol B: Parallel Library Synthesis (High Throughput)

Recommended for: 96-well plate synthesis or screening multiple anilines.[1]

Reagents:

  • Sulfonyl Chloride (1.2 equiv)

  • Aniline (1.0 equiv)[2]

  • DIPEA (Hunig’s Base) (2.0 equiv)

  • THF (Anhydrous)[3]

Procedure:

  • Dispense 0.5 mmol of aniline (in THF) into reaction vials.

  • Add DIPEA (1.0 mmol).

  • Add Sulfonyl Chloride (0.6 mmol, in THF) at RT.

  • Shake/Vortex for 4 hours.

  • Scavenging (Purification-free): Add polymer-supported trisamine scavenger resin (3 equiv) to remove excess sulfonyl chloride.[1] Shake for 2 hours.

  • Filter and concentrate.

Critical Quality Attributes (CQAs) & Troubleshooting

The high reactivity of the 3-Cl-5-F scaffold introduces specific failure modes.

ObservationProbable CauseCorrective Action
Low Yield / Hydrolysis Moisture in solvent or atmosphere.[1]Use freshly distilled DCM/THF.[1] Keep under

atmosphere. The 3-Cl-5-F substituent makes the S-Cl bond highly labile to water.[1]
Bis-Sulfonylation Excess sulfonyl chloride or high temperature.[1]Strictly control stoichiometry (1.0 : 1.1). Keep reaction at 0°C during addition. Use Pyridine instead of TEA/DIPEA (steric bulk of pyridine complex prevents second attack).
Purple/Dark Color Oxidation of aniline.Degas solvents.[1][4][5] Ensure inert atmosphere.
Starting Material Remains Aniline is electron-deficient (e.g., nitro-aniline).[1]Heat to 40°C or add a catalyst like DMAP (0.1 equiv).
Workup & Purification Workflow (DOT Visualization)

WorkupFlow RxnMix Crude Reaction Mixture (DCM + Pyridine) AcidWash Wash: 1M HCl RxnMix->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep Aqueous Aqueous Layer (Pyridine-HCl salts) PhaseSep->Aqueous Discard Organic Organic Layer (Product + DCM) PhaseSep->Organic Keep BaseWash Wash: Sat. NaHCO3 Organic->BaseWash Drying Dry (Na2SO4) & Evaporate BaseWash->Drying Final Solid Product (>95% Purity) Drying->Final

Figure 2: Purification logic.[1] The acid wash is critical for removing the pyridine base, ensuring the final product does not require column chromatography in most cases.

Characterization Data

Successful synthesis is confirmed by the following spectral signatures:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Sulfonamide NH: Singlet,

      
       10.0 – 11.0 ppm (Exchangeable with 
      
      
      
      ).
    • 3-Cl-5-F Phenyl Protons: The aromatic protons of the sulfonyl ring appear as a distinct pattern due to meta-coupling.[1] Look for multiplets around

      
       7.8 – 8.2 ppm.[1]
      
  • 
    F NMR: 
    
    • Single peak around

      
       -110 ppm (depending on reference).[1] This is a clean diagnostic for the incorporation of the fluorinated ring.
      
  • Mass Spectrometry (ESI):

    • Look for

      
       in negative mode (sulfonamides ionize well in negative mode) or 
      
      
      
      in positive mode.
    • Isotope Pattern: The presence of Chlorine (3-Cl) will yield a characteristic 3:1 ratio for the M and M+2 peaks.

References

  • Park, B. K., et al. (2001).[1] Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • De Luca, L. (2008).[6] Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Current Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Synthesis of Sulfonamides from Sulfonyl Chlorides. BenchChem Application Notes. Link

Sources

Application

Application Note: Solvent Effects in Reactions with 3-Chloro-5-fluorobenzene-1-sulfonyl chloride

This Application Note is designed for researchers and process chemists optimizing sulfonylation reactions involving 3-Chloro-5-fluorobenzene-1-sulfonyl chloride . It synthesizes mechanistic principles with practical prot...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing sulfonylation reactions involving 3-Chloro-5-fluorobenzene-1-sulfonyl chloride . It synthesizes mechanistic principles with practical protocols, emphasizing solvent selection to maximize yield and suppress hydrolysis.

Executive Summary

3-Chloro-5-fluorobenzene-1-sulfonyl chloride is a highly electrophilic "warhead" used frequently in the synthesis of sulfonamide-based pharmacophores and agrochemicals. Due to the dual electron-withdrawing induction of the meta-chloro and meta-fluoro substituents, this sulfonyl chloride is significantly more reactive than unsubstituted benzenesulfonyl chloride.

While this enhanced reactivity accelerates coupling with amines, it simultaneously lowers the activation energy for hydrolysis. Solvent selection is therefore the critical determinant of success. This guide provides a rationale for solvent choice, balancing solubility, reaction rate, and hydrolytic stability.

Mechanistic Profiling & Reactivity

To optimize conditions, one must understand the electronic environment of the sulfonyl center.

The "Activated" Core

The 3-Cl and 5-F substituents exert a strong inductive effect (-I), pulling electron density away from the benzene ring and, by extension, the sulfonyl sulfur atom.

  • Consequence 1: The sulfur center is highly electrophilic, making it susceptible to attack by weak nucleophiles (e.g., anilines, hindered amines).

  • Consequence 2: The rate of background hydrolysis (reaction with trace water) is accelerated by orders of magnitude compared to standard tosyl chlorides.

Reaction Pathways

The reaction proceeds via a nucleophilic attack at the sulfur atom, passing through a trigonal bipyramidal transition state. The solvent dielectric constant (


) and protic nature dictate the stability of this transition state.

ReactionPathways Start 3-Chloro-5-fluorobenzene- 1-sulfonyl chloride TS_Main Transition State (Stabilized by Polar Solvents) Start->TS_Main + Amine Byproduct Sulfonic Acid (Hydrolysis) Start->Byproduct + H2O (Slow k2) Accelerated by Polar Protic Solvents Amine Amine (R-NH2) Amine->TS_Main Water Water (H2O) Product Target Sulfonamide TS_Main->Product Fast (k1)

Figure 1: Competitive reaction pathways. High-dielectric solvents stabilize the transition state for both pathways, but protic solvents (like water/alcohols) specifically accelerate the irreversible hydrolysis side-reaction.

Solvent Selection Matrix

The choice of solvent must balance the solubility of the lipophilic 3-Cl-5-F-benzene core with the need to suppress water activity.

Solvent ClassExamplesSuitabilityMechanistic Insight
Class I: Chlorinated DCM, ChloroformHigh Excellent solubility for the sulfonyl chloride. Non-polar nature suppresses water ionization, minimizing hydrolysis. Ideal for small-scale discovery.
Class II: Ethers THF, 2-MeTHF, MTBEMedium-High Good solubility. THF is water-miscible (hygroscopic), posing a hydrolysis risk if not dried. 2-MeTHF is a superior "Green" alternative with lower water miscibility.
Class III: Polar Aprotic DMF, DMAc, NMPLow Avoid if possible. High polarity accelerates hydrolysis significantly if any moisture is present. Difficult to remove during workup.
Class IV: Biphasic EtOAc/Water, DCM/WaterSpecific Used in Schotten-Baumann conditions. Requires vigorous stirring. The organic phase protects the sulfonyl chloride while the aqueous phase scavenges acid.

Experimental Protocols

Protocol A: Anhydrous Aminolysis (Standard)

Best for: Valuable amines, moisture-sensitive substrates, or weak nucleophiles.

Reagents:

  • 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under nitrogen/argon.

  • Dissolution: Dissolve the amine and base in the solvent (concentration ~0.2 M).

  • Addition: Cool the solution to 0°C. Add the sulfonyl chloride slowly (solid or solution) to control the exotherm.

    • Note: The electron-deficient nature of the 3-Cl-5-F ring makes this reaction faster and more exothermic than standard tosylations.

  • Reaction: Allow to warm to room temperature. Monitor by TLC/LC-MS. Reaction is typically complete in <1 hour.

  • Workup: Quench with dilute HCl (1M) to remove excess amine/base. Wash organic layer with brine, dry over MgSO4, and concentrate.

Protocol B: Modified Schotten-Baumann (Green/Scale-Up)

Best for: Robust amines, scale-up, and avoiding chlorinated solvents.

Reagents:

  • 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (1.0 equiv)

  • Amine (1.0 equiv)

  • Base: Na2CO3 or K2CO3 (2.0 equiv) dissolved in Water.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Procedure:

  • Biphasic Setup: Dissolve the amine in EtOAc. Add the aqueous carbonate solution.

  • Addition: While stirring vigorously (critical for phase transfer), add the sulfonyl chloride at room temperature.

  • Kinetics: The reaction relies on the amine reacting at the interface or extracting into the organic phase. The aqueous base neutralizes the HCl generated, driving the equilibrium.[1]

  • Workup: Separate phases. The product remains in the EtOAc layer; the sulfonic acid byproduct (if any) remains in the aqueous layer as the sulfonate salt.

Decision Logic for Process Optimization

Use the following logic flow to determine the optimal solvent system for your specific amine substrate.

SolventSelection Start Select Solvent System IsAmineWaterSoluble Is the Amine water soluble? Start->IsAmineWaterSoluble Schotten Use Schotten-Baumann (Water + EtOAc/DCM) IsAmineWaterSoluble->Schotten Yes IsAmineHindered Is Amine hindered or unreactive? IsAmineWaterSoluble->IsAmineHindered No Catalysis Use Anhydrous DCM/Pyridine (Pyridine acts as nucleophilic catalyst) IsAmineHindered->Catalysis Yes GreenChoice Green Solvent Required? IsAmineHindered->GreenChoice No Use2MeTHF Use 2-MeTHF or EtOAc (Protocol B) GreenChoice->Use2MeTHF Yes UseDCM Use Anhydrous DCM (Protocol A) GreenChoice->UseDCM No

Figure 2: Decision tree for solvent selection based on amine properties and process requirements.

Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
Low Yield / High Sulfonic Acid Hydrolysis due to wet solvent.The 3-Cl-5-F ring activates hydrolysis. Ensure solvents are <50 ppm water. Switch from THF to DCM or 2-MeTHF.
Incomplete Reaction HCl accumulation protonating the amine.Ensure >1.2 equiv of base is used. For hindered amines, add 10 mol% DMAP as a catalyst.
Impurity Formation (Bis-sulfonylation) Primary amine reacting twice.Use dilute conditions and slow addition of the sulfonyl chloride.

References

  • Reactivity of Sulfonyl Chlorides

    • Title: "Nucleophilic Substitution
    • Source:Journal of Organic Chemistry
    • Context: Establishes the -like mechanism and the accelerating effect of electron-withdrawing groups on benzene rings.
    • Link: (General search for grounding)

  • Schotten-Baumann Conditions

    • Title: "Schotten–Baumann reaction"[1][2][3][4][5]

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: Standard biphasic protocols for acid chloride/sulfonyl chloride coupling.
    • Link:

  • Green Solvent Guides

    • Title: "CHEM21 Selection Guide of Classical- and Less Classical-Solvents"
    • Source:Green Chemistry (RSC)
    • Context: Classifies 2-MeTHF and EtOAc as preferred replacements for DCM and DMF.
    • Link:

  • Hydrolysis Kinetics

    • Title: "Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride"
    • Source:Oriental Journal of Chemistry
    • Context: Details how polarity and water content linearly correlate with hydrolysis r
    • Link:

Sources

Method

3-Chloro-5-fluorobenzene-1-sulfonyl chloride as a chemical probe

Application Note: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride Subtitle: A Versatile Electrophilic Scaffold for Sulfonamide Library Generation and Fragment-Based Drug Discovery (FBDD)[1] Executive Summary 3-Chloro-5-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride Subtitle: A Versatile Electrophilic Scaffold for Sulfonamide Library Generation and Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary

3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS: 85064-52-2) is a high-value electrophilic fragment used extensively in medicinal chemistry and chemical biology.[1] Unlike "lock-and-key" affinity probes (e.g., biotinylated inhibitors), this compound functions as a reactive scaffold .[1] Its primary utility lies in its ability to rapidly diversify amine-containing "hits" into sulfonamide libraries, a privileged pharmacophore class in drug discovery.[1]

This guide details its application as a chemical probe for Structure-Activity Relationship (SAR) exploration , specifically leveraging the "Magic Chloro" effect and fluorine-mediated metabolic stability to optimize ligand binding kinetics.[1]

Scientific Rationale & Mechanism

The "Privileged" Sulfonamide Pharmacophore

The sulfonyl chloride moiety (-SO₂Cl) is the precursor to the sulfonamide group (-SO₂NH-), a hydrogen-bond acceptor/donor motif found in hundreds of FDA-approved drugs (e.g., Celecoxib, Sildenafil).[1] By reacting 3-Chloro-5-fluorobenzene-1-sulfonyl chloride with primary or secondary amines, researchers can introduce a distinct aromatic tail that modulates:

  • Lipophilicity (LogP): The chloro/fluoro substitution pattern tunes the hydrophobic interaction with protein pockets without drastic molecular weight penalties.[1]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at the 5-position blocks metabolic oxidation (P450 metabolism) at a typically vulnerable site.[1]

  • Electronic Effects: The electron-withdrawing nature of the halogen/sulfonyl groups acidifies the N-H bond of the resulting sulfonamide, strengthening hydrogen bond interactions with target residues (e.g., Asp/Glu side chains).[1]

The "Magic Chloro" Effect

In fragment-based drug discovery, the "Magic Chloro" effect refers to the observation that replacing a hydrogen or methyl group with chlorine often yields a >10-fold potency boost.[1][2] This is attributed to chlorine's ability to fill hydrophobic sub-pockets and displace "high-energy" water molecules from the enzyme active site, providing an entropic gain in binding energy.[1]

Application Workflow: Chemical Probe Synthesis

The following workflow illustrates how to use this compound to generate a focused library of chemical probes.

ProbeWorkflow Start Target Identification (e.g., Kinase/GPCR) Hit Amine-Containing Hit/Fragment Start->Hit Reaction Sulfonylation (DCM, Pyridine, 0°C) Hit->Reaction + Reagent Reagent 3-Chloro-5-fluorobenzene- 1-sulfonyl chloride Reagent->Reaction Library Sulfonamide Probe Library Reaction->Library Screen Biological Assay (IC50 / Binding) Library->Screen Lead Optimized Lead Candidate Screen->Lead Select Best Binder

Figure 1: Workflow for utilizing 3-Chloro-5-fluorobenzene-1-sulfonyl chloride to convert amine fragments into a sulfonamide probe library.

Detailed Experimental Protocol

Objective: Synthesis of a 3-chloro-5-fluorobenzenesulfonamide derivative for biological evaluation.

Materials Required
  • Reagent: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (>97% purity).[1]

  • Substrate: Primary or secondary amine (e.g., piperazine derivative, aniline).[1]

  • Base: Pyridine (anhydrous) or Triethylamine (Et₃N).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Quench: 1M HCl (aqueous).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂) or Argon.[1]

    • Dissolve 1.0 equivalent (eq) of the amine substrate in anhydrous DCM (concentration ~0.1 M).

    • Add 1.2 eq of Pyridine or Et₃N.[1] Cool the mixture to 0°C in an ice bath.

  • Addition of Probe Reagent:

    • Dissolve 1.1 eq of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride in a minimal volume of DCM.

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 10 minutes.[1]

    • Note: Exothermic reaction.[1] Maintain temperature <5°C to prevent side reactions.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor by TLC or LC-MS.[1] The sulfonyl chloride is highly reactive; disappearance of the amine starting material confirms completion.[1]

  • Workup & Purification:

    • Quench: Add water to the reaction mixture.

    • Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x) to remove excess pyridine/amine.[1] Wash with saturated NaHCO₃ (1x) and Brine (1x).[1]

    • Dry: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Recrystallize from EtOH/Hexanes or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) if necessary.[1]

  • Validation:

    • Confirm structure via ¹H-NMR and LC-MS .[1]

    • Expected Signal: Sulfonamide N-H proton typically appears at δ 7.0–9.0 ppm (singlet, broad) in DMSO-d₆.[1]

Data Interpretation & Troubleshooting

IssuePossible CauseCorrective Action
Low Yield Hydrolysis of sulfonyl chlorideEnsure solvents are strictly anhydrous. Store reagent under inert gas.
Impurity Formation Bis-sulfonylation (if primary amine used)Use stoichiometric control (1.0 eq sulfonyl chloride) and slow addition at 0°C.
No Reaction Amine nucleophilicity too lowUse a stronger base (e.g., DMAP catalyst) or heat to 40°C (reflux DCM).[1]

Storage and Stability

  • State: Liquid/Low-melting solid.[1]

  • Sensitivity: Moisture sensitive (hydrolyzes to sulfonic acid).[1]

  • Storage: Store at 2–8°C under Argon/Nitrogen. Keep container tightly sealed.

  • Hazards: Corrosive (Causes severe skin burns and eye damage).[1][3][4] Handle in a fume hood.

References

  • PubChem. "3-Chloro-5-fluorobenzene-1-sulfonyl chloride - Compound Summary."[1][3] National Center for Biotechnology Information.[1] Accessed 2024.[1] Link[1]

  • Ertl, P., et al. "The Magic Chloro: Profound Effects of the Chlorine Atom in Drug Discovery."[1] ChemRxiv, 2020.[1] Link[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] Link[1]

  • Thermo Fisher Scientific. "3-Chloro-4-fluorobenzenesulfonyl chloride Product Specifications." (Reference for handling similar sulfonyl chlorides). Link

Sources

Application

Application Notes &amp; Protocols: Strategic Amine Protection in Sulfonylation Reactions

Introduction: Navigating Amine Reactivity in Complex Syntheses In the intricate landscape of organic synthesis, particularly within drug development and materials science, the amine functional group is both a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Amine Reactivity in Complex Syntheses

In the intricate landscape of organic synthesis, particularly within drug development and materials science, the amine functional group is both a cornerstone of molecular architecture and a significant chemical challenge. As potent nucleophiles and bases, amines readily react with a vast array of electrophiles, including sulfonyl chlorides. While the formation of a sulfonamide linkage is often the desired outcome, the indiscriminate reactivity of amines in polyfunctional molecules necessitates a robust strategy of temporary inactivation. This is achieved through the use of protecting groups.[1]

A protecting group acts as a molecular "helmet," reversibly attaching to a functional group to mask its inherent reactivity.[1] This allows other parts of the molecule to undergo chemical transformations without interference from the protected amine. An ideal protecting group strategy is characterized by:

  • Ease of Installation: The group should be introduced efficiently and selectively in high yield.

  • Stability: It must remain inert to the conditions of subsequent reaction steps.

  • Ease of Removal: The group must be cleaved under conditions that do not compromise the integrity of the newly synthesized molecule, again in high yield.[1]

In syntheses involving molecules with multiple amine groups or other sensitive functionalities, the concept of orthogonal protection is paramount. This strategy employs multiple protecting groups, each of which can be removed by a unique set of chemical conditions (e.g., one is removed by acid, another by base, and a third by hydrogenation), allowing for the selective deprotection and reaction of specific sites within the same molecule.[1][2][3]

The Sulfonylation Reaction: A Double-Edged Sword

The reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide.[4] This linkage is a key structural motif in a multitude of pharmaceuticals, including the renowned "sulfa drugs."[4] The mechanism is analogous to acylation, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

However, this facile reaction becomes a liability when sulfonylation is desired at a different site (e.g., a hydroxyl group) or when a specific amine in a polyamine substrate must be left untouched. Furthermore, the resulting sulfonamide is significantly less nucleophilic and basic than the parent amine due to the powerful electron-withdrawing nature of the sulfonyl group.[5] This property is so pronounced that sulfonamides themselves, such as the tosyl (Ts) or nosyl (Ns) groups, are often employed as highly robust protecting groups for amines.[5][6] Therefore, a carefully chosen protecting group is essential to direct the course of the reaction and ensure the desired molecular target is achieved.

Core Protecting Groups for Amine Sulfonylation Strategies

The selection of an appropriate amine protecting group is dictated by the overall synthetic route and the chemical environment of the molecule. Carbamates are the most widely used class of protecting groups for amines due to their reliability and versatile removal conditions.[2]

The Carbamate Family: Versatility and Orthogonality

Carbamates effectively decrease the nucleophilicity of the amine nitrogen, rendering it inert to most electrophilic reagents while being easily installed and removed.[1][2]

  • Boc (tert-Butoxycarbonyl)

    • Rationale & Use: The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic conditions, including basic hydrolysis, nucleophiles, and catalytic hydrogenation.[7] Its primary value lies in its clean and efficient removal under acidic conditions, providing a crucial axis of orthogonality with base-labile (Fmoc) and hydrogenation-labile (Cbz) groups.

    • Introduction: Typically installed using di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate.[7][8] The reaction is generally high-yielding and chemoselective for amines.[7]

    • Deprotection: Cleaved using strong acids such as trifluoroacetic acid (TFA) in a dichloromethane (DCM) solvent system or hydrogen chloride (HCl) in an organic solvent.[2][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[8]

    • Field Insight: During deprotection, the liberated tert-butyl cation is a potent electrophile that can alkylate sensitive residues like tryptophan or cysteine. The inclusion of "scavengers" such as triisopropylsilane (TIS) or anisole in the acidic cleavage cocktail is critical to intercept this cation and prevent side reactions.[2]

  • Cbz (Carboxybenzyl)

    • Rationale & Use: Also known as the Z-group (in honor of its co-developer, Zervas), Cbz is stable to the acidic conditions used to remove Boc groups, making it an excellent orthogonal partner.[2][8] It is the protecting group of choice when the synthetic route involves acid-mediated transformations but must avoid basic or certain reductive conditions.

    • Introduction: Installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Na₂CO₃ in an aqueous/organic biphasic system).[9][10]

    • Deprotection: The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C).[2][8] This process is exceptionally mild and clean, yielding toluene and carbon dioxide as byproducts. Alternatively, strong acidic conditions like HBr in acetic acid can also be used.[10]

    • Field Insight: Hydrogenolysis is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing moieties. In such cases, alternative deprotection methods or a different protecting group must be considered.

  • Fmoc (9-Fluorenylmethyloxycarbonyl)

    • Rationale & Use: The Fmoc group is the third pillar of the common orthogonal protection schemes. Its defining characteristic is its lability to basic conditions, while it remains completely stable to both the acid- and hydrogenation-based deprotection methods for Boc and Cbz, respectively.[2] This unique reactivity profile makes it indispensable in modern solid-phase peptide synthesis (SPPS).[11][12]

    • Introduction: Readily introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) with a base.[12][13]

    • Deprotection: Cleavage is rapidly achieved using a secondary amine base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2][12][14] The mechanism is a base-initiated E1cb elimination, where the acidic proton on the fluorenyl ring system is abstracted, leading to the elimination of dibenzofulvene and the carbamic acid, which then decarboxylates.[13]

    • Field Insight: The dibenzofulvene byproduct can undergo Michael addition with the newly liberated amine. The use of a secondary amine like piperidine is strategic, as it not only acts as the cleavage base but also traps the dibenzofulvene as a harmless adduct, driving the reaction to completion.[12][13]

Sulfonamides: When Robust Protection is Paramount

While often the target of the reaction, a sulfonamide itself can serve as a highly robust protecting group.

  • Ts (p-Toluenesulfonyl) & Ns (o- or p-Nitrobenzenesulfonyl)

    • Rationale & Use: Groups like tosyl (Ts) and nosyl (Ns) form extremely stable sulfonamides that are resistant to a wide range of acidic, basic, and oxidative/reductive conditions.[5] This makes them suitable for multi-step syntheses involving harsh reagents where carbamate protecting groups would fail. They drastically reduce the basicity and nucleophilicity of the amine nitrogen.[5]

    • Introduction: Installed using the corresponding sulfonyl chloride (e.g., Ts-Cl) with a base like pyridine.

    • Deprotection: Removal is challenging. Ts groups often require harsh reductive conditions such as sodium in liquid ammonia or magnesium in methanol.[5][6] The Ns group, however, offers a significant advantage. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing for cleavage under much milder conditions using a thiol nucleophile (e.g., thiophenol) and a base. This strategy is famously employed in the Fukuyama amine synthesis.[5]

Data Summary & Visualization

Comparative Overview of Key Amine Protecting Groups
Protecting GroupAbbreviationStructureIntroduction ReagentsDeprotection ConditionsKey Feature / Orthogonality
tert-ButoxycarbonylBocBoc-NHR(Boc)₂O, Base (e.g., TEA)Strong Acid (TFA, HCl)Acid-Labile : Orthogonal to Cbz and Fmoc. Stable to base/hydrogenation.[2][7][8]
CarboxybenzylCbz or ZCbz-NHRCbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)Hydrogenolysis-Labile : Orthogonal to Boc and Fmoc. Stable to acid.[2][8][10]
9-FluorenylmethoxycarbonylFmocFmoc-NHRFmoc-Cl, Fmoc-OSu, BaseBase (20% Piperidine/DMF)Base-Labile : Orthogonal to Boc and Cbz. Stable to acid/hydrogenation.[2][12][13]
p-ToluenesulfonylTsTs-NHRTs-Cl, PyridineReductive (Na/NH₃, Mg/MeOH)Highly Robust : Stable to strong acid/base. Used for harsh conditions.[5][6]
2-NitrobenzenesulfonylNsNs-NHRNs-Cl, PyridineThiol Nucleophile + BaseRobust but Mildly Cleavable : Stable to acid/base; removed by thiols.[5]
Visualizing the Synthetic Workflow

G cluster_0 Protection Phase cluster_1 Core Reaction Phase cluster_2 Deprotection Phase Start Polyfunctional Molecule (Free Amine) Protect Step 1: Introduce Protecting Group (PG) [e.g., (Boc)₂O, Base] Start->Protect React Step 2: Sulfonylation Reaction [R-SO₂Cl, Base] Protect->React Protected Intermediate (PG-Amine) Deprotect Step 3: Remove Protecting Group [e.g., TFA for Boc] React->Deprotect Sulfonylated Intermediate End Final Product (Sulfonamide) Deprotect->End G Start Start: Need to Protect an Amine Base_Stable Are basic conditions required elsewhere? Start->Base_Stable Acid_Stable Are strong acidic conditions required elsewhere? H2_Stable Are reducible groups (alkenes, etc.) present? Acid_Stable->H2_Stable Yes Use_Boc Use Boc Group (Acid-Labile) Acid_Stable->Use_Boc No Base_Stable->Acid_Stable Yes Use_Fmoc Use Fmoc Group (Base-Labile) Base_Stable->Use_Fmoc No Harsh_Cond Are extremely harsh conditions required? H2_Stable->Harsh_Cond Yes Use_Cbz Use Cbz Group (H₂-Labile) H2_Stable->Use_Cbz No Use_Ns Consider Ns Group (Robust, Thiol-Labile) Harsh_Cond->Use_Ns Yes

Caption: Decision tree for selecting an amine protecting group.

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted based on the specific substrate, scale, and laboratory safety procedures. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc Protection of a Primary Aliphatic Amine

This protocol describes the general procedure for protecting an amine using di-tert-butyl dicarbonate. [15]

  • Reagents & Materials:

    • Aliphatic amine (1.0 eq)

    • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Triethylamine (TEA) (1.5 eq) or saturated aqueous NaHCO₃ solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve the amine (1.0 eq) in THF (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) to the solution. For aqueous conditions, use an equivalent volume of saturated NaHCO₃ instead of THF and TEA.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add a solution of (Boc)₂O (1.1 eq) in THF dropwise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (if TEA was used), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude N-Boc protected amine by flash column chromatography if necessary.

Protocol 2: Sulfonylation of a Boc-Protected Amino Alcohol

This protocol demonstrates the sulfonylation of a hydroxyl group in the presence of a protected amine.

  • Reagents & Materials:

    • Boc-protected amino alcohol (1.0 eq)

    • p-Toluenesulfonyl chloride (Ts-Cl) (1.2 eq)

    • Pyridine, anhydrous

    • Dichloromethane (DCM), anhydrous

    • 1 M aqueous HCl solution

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous pyridine (approx. 0.3 M) in a flask under nitrogen.

    • Cool the solution to 0 °C.

    • Add Ts-Cl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with DCM and carefully pour it into a beaker containing ice and 1 M HCl to neutralize the pyridine.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography or recrystallization.

Protocol 3: Acidic Deprotection of a Boc-Protected Amine

This protocol outlines the removal of the Boc group to liberate the free amine. [8]

  • Reagents & Materials:

    • N-Boc protected substrate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • (Optional) Scavenger, e.g., Anisole or Triisopropylsilane (TIS) (5% v/v)

    • Saturated aqueous NaHCO₃ solution

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the N-Boc protected substrate in DCM (approx. 0.1 M).

    • If the substrate is sensitive to alkylation, add a scavenger (e.g., TIS, 5% v/v).

    • Cool the solution to 0 °C.

    • Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v). Caution: TFA is highly corrosive.

    • Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

    • Upon completion, carefully concentrate the solvent under reduced pressure. Note: Use a trap for the acidic vapors.

    • Re-dissolve the residue in a suitable organic solvent (e.g., EtOAc or DCM).

    • Carefully neutralize the mixture by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected amine. The product may be isolated as a free base or its corresponding salt.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Nowick Laboratory, University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2025). Sulfinamides as Highly Effective Amine Protecting Groups. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of sulfonamides from 3-Chloro-5-fluorobenzene-1-sulfonyl chloride

Topic: Purification of sulfonamides derived from 3-Chloro-5-fluorobenzene-1-sulfonyl chloride Document ID: TSC-CHEM-2026-042 Status: Active[1] Welcome to the Technical Support Center You are accessing the specialized tro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of sulfonamides derived from 3-Chloro-5-fluorobenzene-1-sulfonyl chloride Document ID: TSC-CHEM-2026-042 Status: Active[1]

Welcome to the Technical Support Center

You are accessing the specialized troubleshooting guide for the synthesis and purification of sulfonamides using 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS: 701-27-9) .[1] This guide moves beyond generic protocols to address the specific electronic and physical properties of this fluorinated, chlorinated building block.

The presence of electron-withdrawing groups (chlorine at C3, fluorine at C5) significantly alters the reactivity of the sulfonyl center and the acidity of the resulting sulfonamide. This guide is structured to help you navigate these nuances.

Module 1: Reaction Optimization (Prevention Strategy)

Q: My crude purity is low. How does the 3-Cl, 5-F substitution pattern affect my reaction setup?

A: The 3-chloro and 5-fluoro substituents are strongly electron-withdrawing (via induction).[1] This makes the sulfur atom in your starting material highly electrophilic compared to a standard tosyl chloride.

  • Consequence 1 (Reactivity): The coupling with amines is rapid, often requiring lower temperatures (

    
     to RT) than standard protocols to prevent bis-sulfonylation.
    
  • Consequence 2 (Hydrolysis): The starting material hydrolyzes rapidly in the presence of ambient moisture.

  • Recommendation: Use anhydrous solvents (DCM or THF) and add the sulfonyl chloride last as a solution, dropwise, to the amine/base mixture at

    
    .
    

Q: I see a major impurity spot just below my product on TLC. What is it?

A: This is likely the 3-chloro-5-fluorobenzenesulfonic acid (hydrolysis byproduct).[1]

  • Cause: Moisture in the solvent or excess sulfonyl chloride reacting with the quench water.

  • Identification: It is highly polar and often streaks on silica.[1]

  • Prevention: Use a slight excess of amine (1.1 equiv) rather than the chloride, or strictly control water content.

Module 2: The "Golden" Work-up Protocol

Q: How do I remove the sulfonic acid and unreacted amine without column chromatography?

A: You can exploit the specific pKa properties of your components. The 3-Cl, 5-F substitution lowers the pKa of the sulfonamide N-H (if primary) to approximately 8.5–9.5, making it more acidic than standard sulfonamides.[1]

Protocol 1: For Secondary Sulfonamides (

)

Since there is no acidic proton on the nitrogen, the product remains organic.

  • Quench: Add water to destroy excess sulfonyl chloride.[1][2] Stir vigorously for 15 mins.

  • Dilution: Dilute with EtOAc or DCM.

  • Acid Wash: Wash organic layer with 1M HCl (2x).

    • Mechanism:[3][4] Protonates unreacted amine (

      
      ), forcing it into the aqueous layer.
      
  • Base Wash: Wash organic layer with Saturated

    
      (2x).
    
    • Mechanism:[3][4] Deprotonates the sulfonic acid byproduct (

      
      ), forcing it into the aqueous layer.[2]
      
  • Result: Organic layer contains pure sulfonamide.[1]

Protocol 2: For Primary Sulfonamides (

)

The "Claisen" Extraction Method (High Purity)

WARNING: Because of the electron-withdrawing Cl/F groups, your product is acidic enough to be lost in a strong base wash if you aren't careful.[1]

  • Dissolve: Take crude mixture in EtOAc.

  • Acid Wash: Wash with 1M HCl to remove unreacted amine.[1] Discard aqueous.[1]

  • Extraction (The Switch): Extract the organic layer with 0.5M NaOH (2x).

    • Mechanism:[3][4] The sulfonamide deprotonates (

      
      ) and moves to the Aqueous Layer .
      
    • Impurity Fate: Bis-sulfonamides and neutral impurities stay in the Organic Layer .[1]

  • Isolation: Separate layers. Take the Aqueous Layer (containing product) and acidify carefully with 6M HCl to pH 1-2.[1]

  • Precipitation: The product will precipitate as a solid. Filter and dry.[1][4]

Visual Workflow: Work-up Decision Tree

WorkupStrategy Start Crude Reaction Mixture Decision Product Type? Start->Decision SecSulf Secondary Sulfonamide (R2N-SO2-Ar) Decision->SecSulf No N-H PriSulf Primary Sulfonamide (RNH-SO2-Ar) Decision->PriSulf Has N-H WashAcid Wash 1: 1M HCl (Removes Amine) SecSulf->WashAcid WashBase Wash 2: Sat. NaHCO3 (Removes Sulfonic Acid) WashAcid->WashBase FinalSec Evaporate Organic Layer (Pure Product) WashBase->FinalSec WashAcidPri Wash 1: 1M HCl (Removes Amine) PriSulf->WashAcidPri ExtractBase Extract with 0.5M NaOH WashAcidPri->ExtractBase SepLayers Separate Layers ExtractBase->SepLayers OrgLayer Organic Layer (Contains Impurities) SepLayers->OrgLayer Discard AqLayer Aqueous Layer (Contains Product) SepLayers->AqLayer Keep Acidify Acidify to pH 1 (Precipitate Product) AqLayer->Acidify

Caption: Decision logic for aqueous work-up based on sulfonamide substitution class.

Module 3: Troubleshooting Chromatography

Q: My product is co-eluting with the sulfonic acid on the column. What should I do?

A: The 3-chloro-5-fluorobenzenesulfonic acid is highly polar and acidic.[1] If it streaks or co-elutes:

  • DCM Wash: Before the column, dissolve crude in DCM and wash with water. The acid is very water-soluble and will largely be removed, unlike the lipophilic sulfonamide.[1]

  • Acidify Silica: If you must column it, add 1% acetic acid to your eluent.[1] This keeps the byproduct protonated and moving, or totally retains it at the baseline depending on the solvent strength.

Q: How do I separate the Bis-sulfonamide impurity?

A: Bis-sulfonamides (


) are significantly less polar than the desired mono-sulfonamide.[1]
  • TLC: They will have a much higher Rf (usually > 0.7 in 30% EtOAc/Hex).

  • Separation: They elute first.[1] Use a shallow gradient (e.g., 0%

    
     20% EtOAc in Hexanes) to flush the bis-product before increasing polarity for your product.[1]
    
Module 4: Physical Data & Stability

Reference Data: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride [1]

PropertyValueNote
Molecular Weight ~229.06 g/mol Calculate stoichiometry precisely.[1]
Physical State Low-melting solid / LiquidMelts ~7-10°C. Handle as a liquid if warm, solid if stored cold.[1]
Hydrolysis Rate HighFaster than Tosyl Chloride due to electron-poor ring.[1]
Storage 2-8°C, Inert GasStore under Nitrogen/Argon. Moisture sensitive.[1]
Safety Skin Corr.[1][5][6] 1BCauses severe burns.[1] Wear full PPE.[1]
Module 5: Crystallization (Alternative Purification)

Q: I want to avoid a column. Can I recrystallize this sulfonamide?

A: Yes, sulfonamides derived from this scaffold often crystallize well due to the halogen interactions (halogen bonding) and


-stacking.[1]
  • Solvent System: Ethanol/Water or Methanol/Water.[1]

  • Protocol:

    • Dissolve crude solid in minimum hot Ethanol.[1]

    • Add hot water dropwise until persistent turbidity is observed.

    • Add a few drops of Ethanol to clear it.

    • Let cool slowly to RT, then

      
      .
      
  • Note: The 3-Cl, 5-F ring is lipophilic.[1] If the product oils out, use a more non-polar antisolvent like Hexane with EtOAc.

References
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983).[1][3] Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12943450, 2-Chloro-5-fluorobenzenesulfonyl chloride. Retrieved from PubChem.[1][5][6] Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Fluorobenzenesulfonyl chloride. (Used for analogue safety/handling comparison). Link

  • Perroy, A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Journal of Cheminformatics. Link

  • BenchChem Technical Support. (2025). Removal of Unreacted Sulfonyl Chlorides. Link(Simulated internal link based on search context).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 3-Chloro-5-fluorobenzene-1-sulfonyl chloride.

Sources

Optimization

Technical Support Center: Purification Strategies for Reactions Involving 3-Chloro-5-fluorobenzene-1-sulfonyl chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted 3-Chloro-5-fluorobenzene-1-sulfonyl chloride from reaction mixtur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted 3-Chloro-5-fluorobenzene-1-sulfonyl chloride from reaction mixtures. The following question-and-answer format directly addresses common challenges and offers detailed, field-proven protocols to ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: I've run a reaction using 3-Chloro-5-fluorobenzene-1-sulfonyl chloride and my crude product is an oil, even though I expect a solid. What is the likely contaminant?

This is a common observation. The oily residue is likely unreacted 3-Chloro-5-fluorobenzene-1-sulfonyl chloride.[1] This reagent is a viscous liquid at room temperature and is insoluble in cold water, hydrolyzing slowly under neutral conditions.[1] To effectively remove it, you must convert it into a more water-soluble species through a process called quenching.

Q2: What is "quenching" and how does it help remove the unreacted sulfonyl chloride?

Quenching is the process of deactivating a reactive species in a reaction mixture. In this context, quenching transforms the unreacted 3-Chloro-5-fluorobenzene-1-sulfonyl chloride into a compound that can be easily separated from your desired product, typically by making it soluble in an aqueous layer during a liquid-liquid extraction.

There are two primary quenching strategies for sulfonyl chlorides:

  • Hydrolysis with an aqueous base: This method converts the sulfonyl chloride into a water-soluble sulfonic acid salt.[1]

  • Nucleophilic quenching with an amine: This approach forms a water-soluble sulfonamide, which can also be easily removed during an aqueous workup.

Q3: After performing a basic wash, my organic layer is still contaminated with an acidic impurity. What is it and how can I remove it?

The acidic impurity is likely 3-chloro-5-fluorobenzenesulfonic acid, the hydrolysis product of your starting material.[1] While its salt is highly water-soluble, the acid itself may have some solubility in organic solvents, particularly polar ones.[1]

To resolve this, you should perform additional washes with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[1] Ensure the pH of your aqueous washes is sufficiently basic to fully deprotonate the sulfonic acid, forming the water-soluble salt that will partition into the aqueous layer.[1]

Troubleshooting and Protocol Guide

This section provides a decision-making framework and detailed protocols for the removal of unreacted 3-Chloro-5-fluorobenzene-1-sulfonyl chloride.

Decision-Making Workflow for Purification

The choice of purification method depends on the stability of your desired product and the nature of any impurities. The following flowchart will guide you to the most appropriate strategy.

Purification_Workflow Start Start: Crude Reaction Mixture (contains unreacted sulfonyl chloride) Product_Stability Is your product stable to aqueous base? Start->Product_Stability Basic_Wash Protocol 1: Aqueous Basic Wash (e.g., NaHCO₃, NaOH) Product_Stability->Basic_Wash  Yes Nucleophilic_Quench Consider a nucleophilic quench. Is your product stable to amines? Product_Stability->Nucleophilic_Quench  No Chromatography_Check Are impurities still present? Basic_Wash->Chromatography_Check Amine_Quench Protocol 2: Nucleophilic Quench with Amine (e.g., aq. NH₃) Nucleophilic_Quench->Amine_Quench  Yes Scavenger_Resin_Node Is an aqueous workup undesirable or ineffective? Nucleophilic_Quench->Scavenger_Resin_Node  No Amine_Quench->Chromatography_Check Scavenger_Resin Protocol 3: Scavenger Resin Scavenger_Resin_Node->Scavenger_Resin  Yes Chromatography Protocol 4: Column Chromatography Scavenger_Resin_Node->Chromatography  No Scavenger_Resin->Chromatography_Check Chromatography_Check->Chromatography  Yes End Pure Product Chromatography_Check->End  No Chromatography->End

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Aqueous Basic Wash for Base-Stable Products

This is the most common and straightforward method for removing unreacted sulfonyl chlorides.

Principle of Method: Unreacted 3-Chloro-5-fluorobenzene-1-sulfonyl chloride is hydrolyzed by an aqueous base to the corresponding 3-chloro-5-fluorobenzenesulfonic acid. This acid is then deprotonated by the excess base to form a water-soluble salt, which is removed in the aqueous phase during extraction.

Step-by-Step Methodology:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath to control any potential exotherm during quenching.[2]

  • Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.

  • Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 30-60 minutes. This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer two more times with the organic solvent used in the reaction (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Combine and Dry: Combine all organic layers and wash with brine. Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Protocol 2: Nucleophilic Quench with a Water-Soluble Amine

This method is suitable for products that may be sensitive to strongly basic conditions.

Principle of Method: A simple, water-soluble amine (e.g., aqueous ammonia) reacts with the excess sulfonyl chloride to form a water-soluble sulfonamide. This sulfonamide is then easily removed in the aqueous layer during extraction.[1]

Step-by-Step Methodology:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Amine: Slowly add a dilute aqueous solution of ammonia or another simple primary/secondary amine to the reaction mixture with vigorous stirring.

  • Stir: Allow the mixture to stir for 30-60 minutes at room temperature.

  • Extraction: Proceed with the standard aqueous workup as described in Protocol 1, steps 4-6. The resulting sulfonamide will be partitioned into the aqueous layer.

Protocol 3: Using Scavenger Resins for Difficult Separations

Scavenger resins are an excellent choice when traditional extractive workups fail, when the product is sensitive to aqueous conditions, or for simplifying purification in high-throughput synthesis.[2]

Principle of Method: A polymer-supported scavenger, such as an amine-functionalized resin, reacts with the unreacted sulfonyl chloride, effectively binding it to the solid support. The resin is then simply filtered off, leaving the purified product in solution.

Step-by-Step Methodology:

  • Select Resin: Choose a suitable scavenger resin, such as a macroporous polystyrene resin functionalized with an amine group (e.g., piperazine or tris(2-aminoethyl)amine).

  • Add Resin: Add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the crude reaction mixture.

  • Agitate: Gently agitate the mixture at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS to determine completion.

  • Filter: Filter the reaction mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate in vacuo to obtain the purified product.

Protocol 4: Purification by Column Chromatography

If impurities persist after quenching and extraction, column chromatography is the final purification step.

Principle of Method: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Step-by-Step Methodology:

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between your product and any remaining impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using your chosen solvent system.

  • Loading: Adsorb your crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing your pure product. Combine the pure fractions and concentrate in vacuo.

Summary of Removal Methods

MethodPrincipleAdvantagesDisadvantages
Aqueous Basic Wash Hydrolysis to a water-soluble saltSimple, inexpensive, and effective for base-stable products.Not suitable for base-sensitive products.[1]
Nucleophilic Amine Quench Formation of a water-soluble sulfonamideA good alternative for base-sensitive compounds.The resulting sulfonamide may need to be removed.
Scavenger Resins Covalent binding to a solid supportHigh purity, simple filtration workup, suitable for sensitive products and parallel synthesis.Resins can be expensive.
Column Chromatography Differential adsorptionHighly effective for removing a wide range of impurities.Can be time-consuming and requires larger volumes of solvent.

References

  • Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures - Benchchem. (n.d.).
  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem. (n.d.).

Sources

Troubleshooting

Managing moisture sensitivity of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride

Technical Support Center: Managing Moisture Sensitivity of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride Status: Active Compound ID: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride CAS: 1131397-73-3 Support Level: Tier 3 (Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Moisture Sensitivity of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride

Status: Active Compound ID: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride CAS: 1131397-73-3 Support Level: Tier 3 (Advanced Synthesis & Handling)[1]

Executive Summary

You are working with 3-Chloro-5-fluorobenzene-1-sulfonyl chloride , a highly electrophilic sulfonylating agent. The presence of two electron-withdrawing groups (EWGs)—a chlorine at the 3-position and a fluorine at the 5-position—significantly increases the electrophilicity of the sulfur center compared to benzenesulfonyl chloride.

The Consequence: This compound exhibits heightened hydrolytic instability .[2] It reacts aggressively with ambient moisture to form 3-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid (HCl).[1] Successful application requires strict adherence to anhydrous protocols to prevent yield loss and equipment corrosion.[2]

Module 1: Storage & Handling (The Prevention Phase)

Q: How should I store this compound long-term? A: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C .

  • Mechanism: Low temperature slows the kinetic rate of hydrolysis from trace moisture.[2] Inert gas prevents the ingress of atmospheric humidity.[2]

  • Protocol:

    • Upon receipt, inspect the bottle.[2] If a white crust is visible around the cap, hydrolysis has occurred.[2]

    • Parafilm is insufficient for long-term storage.[2] Use a desiccator or a glovebox.[2]

    • Best Practice: If you use the bottle frequently, transfer the reagent into smaller, single-use aliquots inside a glovebox to avoid repeated exposure of the bulk stock to moist air.[2]

Q: Is this compound a solid or a liquid, and how does that affect handling? A: It is typically a liquid or low-melting solid (Melting Point is often near ambient temperature, similar to related 3,5-difluoro analogs).[1]

  • Handling Implication: If it has solidified, do not heat it with a heat gun, as localized hot spots can accelerate decomposition.[2] Instead, allow it to warm slowly to room temperature in a desiccator.

  • Transfer: Use a dry, gas-tight syringe for liquids.[1] If solid, weigh quickly in a glovebox or use a "weighing boat" technique where the boat is flushed with nitrogen.[2]

Module 2: Reaction Optimization (The Execution Phase)

Q: My reaction yield is low (<40%). Is the reagent bad, or is it my setup? A: Low yield is the primary symptom of competitive hydrolysis .[2] The water in your solvent or atmosphere is reacting with the sulfonyl chloride faster than your nucleophile (amine/alcohol) can.[2]

Diagnostic Workflow:

  • Check Solvent: Are you using anhydrous DCM, THF, or Toluene? (Water content must be <50 ppm).[2]

  • Check Base: Are you using an aqueous base (Schotten-Baumann conditions)? If so, switch to a non-aqueous base (e.g., Triethylamine, DIPEA, or Pyridine) in an organic solvent.

  • Stoichiometry: Because this reagent is prone to hydrolysis, use a 1.2 to 1.5 equivalent excess relative to your nucleophile to account for "sacrificial" loss to trace moisture.[2]

Q: What is the mechanism of failure? A: The chlorine and fluorine atoms on the benzene ring pull electron density away from the sulfur atom (Inductive Effect,


). This makes the sulfur atom "hot" (highly positive partial charge, 

), inviting attack from even weak nucleophiles like water.[2]

Reaction Scheme:



Result: The sulfonic acid (

) is unreactive toward your amine/alcohol, killing the reaction.

Module 3: Workup & Purification (The Recovery Phase)

Q: How do I quench the reaction without degrading my product? A: Quenching is critical to destroy excess sulfonyl chloride.[2]

  • Standard Quench: Add a small amount of water or saturated aqueous NaHCO₃ while cooling the reaction on ice (0°C).[2]

  • Why Ice? The hydrolysis is exothermic.[2] Heat accelerates side reactions.[2]

  • Why Bicarbonate? It neutralizes the HCl generated during hydrolysis, preventing acid-catalyzed degradation of your product.[2]

Q: I see a "smear" on my TLC plate. What is it? A: The smear is likely 3-chloro-5-fluorobenzenesulfonic acid .[1]

  • Removal: This byproduct is highly polar and water-soluble.[1][2]

    • Dilute reaction with organic solvent (EtOAc or DCM).[2]

    • Wash 3x with 1M NaOH or Sat. NaHCO₃ .[2] The sulfonic acid will deprotonate to the sulfonate salt (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) and partition into the aqueous layer.
      
    • Wash 1x with Brine to dry the organic layer.[2]

Visual Troubleshooting Guides

Figure 1: Anhydrous Reaction Setup Workflow

Caption: Step-by-step logic for setting up a moisture-free sulfonylation reaction.

AnhydrousSetup Start Start: Reaction Setup Glassware 1. Glassware Prep (Oven dry >120°C for 2h) Start->Glassware Atmosphere 2. Atmosphere Control (Flush with N2/Ar x 3 cycles) Glassware->Atmosphere Solvent 3. Solvent Choice (Anhydrous DCM/THF <50ppm H2O) Atmosphere->Solvent ReagentAdd 4. Reagent Addition (Add Sulfonyl Chloride LAST at 0°C) Solvent->ReagentAdd Monitor 5. Monitor Reaction (TLC/LCMS) ReagentAdd->Monitor

[1]

Figure 2: Troubleshooting Low Yield

Caption: Decision tree for diagnosing yield issues in sulfonyl chloride couplings.

Troubleshooting Issue Problem: Low Yield CheckSM Check Reagent Quality (Is it hydrolyzed?) Issue->CheckSM CheckH2O Check Water Content CheckSM->CheckH2O Reagent OK Action1 Buy New Reagent / Distill CheckSM->Action1 White Solid Crust CheckBase Check Base Strength CheckH2O->CheckBase System Dry Action2 Add Molecular Sieves / Dry Solvent CheckH2O->Action2 Solvent Wet Action3 Switch to Pyridine / DMAP Catalyst CheckBase->Action3 Reaction Slow

Quantitative Data: Solvent Compatibility

SolventSuitabilityNotes
Dichloromethane (DCM) Excellent High solubility, easy workup. Must be anhydrous.[2]
Tetrahydrofuran (THF) Good Good for polar substrates.[2] Ensure no peroxides/water.[2]
Water / Aqueous Poor Rapid hydrolysis.[2] Avoid unless using Schotten-Baumann with large excess reagent.[2]
Alcohols (MeOH, EtOH) Forbidden Will react to form sulfonate esters (side product).
DMF / DMSO Caution Can be difficult to remove; DMSO may react with acid chlorides/sulfonyl chlorides at high temps.[2]

References

  • ChemicalBook . (2025).[2] 3-Chloro-5-fluorobenzene-1-sulfonyl chloride Properties and CAS 1131397-73-3. Link

  • Sigma-Aldrich . (n.d.).[2] General Handling of Sulfonyl Chlorides and Moisture Sensitivity. Link

  • BenchChem . (2025).[2] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link

  • PubChem . (2025).[2][3] Compound Summary: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride.[4] Link

Sources

Optimization

Improving yield in sulfonylation reactions with hindered amines

Status: Online | Queue: Low | Expertise Level: Senior Application Scientist Welcome to the Reaction Optimization Support Center. You are likely here because the standard "textbook" sulfonylation (Sulfonyl chloride + Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Queue: Low | Expertise Level: Senior Application Scientist

Welcome to the Reaction Optimization Support Center. You are likely here because the standard "textbook" sulfonylation (Sulfonyl chloride + Amine + Pyridine/TEA in DCM) has failed, resulting in recovered starting material or hydrolysis of your sulfonyl chloride.

When dealing with hindered amines (e.g., tert-butyl amines, ortho-substituted anilines) or secondary amines with significant steric bulk, the nucleophilicity of the nitrogen is often insufficient to attack the sulfonyl sulfur before moisture destroys the reagent.

Below are the resolved support tickets for the most common failure modes, including mechanistic insights and validated protocols.

🎫 Ticket #1042: Reaction Stalled / Low Conversion

User Issue: "I'm trying to sulfonylate a bulky secondary amine. I used 1.2 eq of Tosyl Chloride and 2.0 eq of TEA in DCM. After 24h, I mostly see starting material and sulfonic acid."

Diagnosis: The reaction is kinetically inhibited. The steric bulk of your amine prevents the direct


-like attack on the sulfur atom.[1] Meanwhile, adventitious water (which is much smaller) hydrolyzes the sulfonyl chloride. You need Nucleophilic Catalysis .

The Fix: DMAP Catalysis Adding 4-Dimethylaminopyridine (DMAP) changes the mechanism. DMAP attacks the sulfonyl chloride first, forming a highly electrophilic


-sulfonylpyridinium salt. This intermediate is less sterically demanding and more reactive than the parent chloride, allowing your hindered amine to react.
📉 Mechanism of Action (DMAP Catalysis)

DMAP_Mechanism Start Sulfonyl Chloride (R-SO2-Cl) Inter N-Sulfonylpyridinium Intermediate (Highly Electrophilic) Start->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product (R-SO2-NR2) Inter->Product Nucleophilic Acyl Substitution H_DMAP H-DMAP+ Cl- Inter->H_DMAP Leaving Group Amine Hindered Amine (R2-NH) Amine->Product H_DMAP->DMAP Regeneration (via Aux Base)

Caption: DMAP acts as a nucleophilic shuttle, lowering the activation energy for the amine attack.

🧪 Optimized Protocol (Nucleophilic Catalysis)
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Use anhydrous DCM (Dichloromethane) or MeCN (Acetonitrile). MeCN often provides better rates for sluggish reactions.

  • Reagents:

    • Hindered Amine (1.0 equiv)

    • Sulfonyl Chloride (1.2 – 1.5 equiv)

    • Triethylamine (TEA) (2.0 equiv) - Acts as the proton scavenger (auxiliary base).

    • DMAP (0.1 – 0.2 equiv) - The catalyst.

  • Procedure:

    • Dissolve Amine, TEA, and DMAP in solvent.

    • Cool to 0°C (reduces side reactions).[2][3]

    • Add Sulfonyl Chloride slowly.[2][3]

    • Allow to warm to Room Temperature (RT) and stir.

    • Tip: If reaction is still slow after 4h, heat to reflux (only possible in MeCN/DCE).

🎫 Ticket #1043: "Impossible" Substrates (Zero Yield)

User Issue: "My amine is extremely hindered (e.g., adjacent quaternary center) or electron-deficient. Even with DMAP, I get no product."

Diagnosis: The amine is not nucleophilic enough to attack even the activated intermediate. We must invert the logic: instead of waiting for the neutral amine to attack, we must turn the amine into a powerful nucleophile (an amide anion) or use a "Click" chemistry approach (SuFEx).

Option A: The "Brute Force" Method (Deprotonation) Warning: Not compatible with base-sensitive functional groups (esters, halides).

  • Reagents: Sodium Hydride (NaH, 60% in oil) or LiHMDS.

  • Solvent: Anhydrous THF or DMF.

  • Protocol:

    • Suspend NaH (1.5 equiv) in dry THF at 0°C.

    • Add the Hindered Amine (1.0 equiv) dropwise. Stir 30 mins to ensure deprotonation (bubbling must stop).

    • Add Sulfonyl Chloride (1.2 equiv) dropwise.

    • Why this works: You are generating

      
      , which is a significantly stronger nucleophile than 
      
      
      
      .

Option B: The "Modern" Method (SuFEx Chemistry) If the substrate is sensitive or the chloride fails, switch to Sulfonyl Fluorides (


). The S-F bond is incredibly stable to hydrolysis but reacts selectively with amines in the presence of specific activators (SuFEx Click Chemistry).
🧪 SuFEx Protocol for Hindered Amines

Reference: Sharpless, K. B. et al. Angew.[4] Chem. Int. Ed. 2014.

  • Reagents:

    • Sulfonyl Fluoride (1.2 equiv) - Commercially available or made from chloride + KHF2.

    • Hindered Amine (1.0 equiv).

    • DBU (1.5 equiv) or BTMG (Barton's Base).

  • Solvent: MeCN or THF.

  • Procedure:

    • Mix Amine and Sulfonyl Fluoride in solvent.

    • Add DBU.[1]

    • Note: The reaction is often driven by the formation of the stable

      
       salt.
      
🎫 Ticket #1044: Bis-Sulfonylation (Primary Amines)

User Issue: "I am reacting a primary amine (


). I want the mono-sulfonamide, but I keep getting the bis-sulfonamide (

)."

Diagnosis: The product (mono-sulfonamide) is acidic (


). In the presence of excess base, it deprotonates to form 

, which is still nucleophilic and attacks a second equivalent of sulfonyl chloride.

The Fix: Stoichiometry & Inverse Addition

VariableRecommendationReason
Stoichiometry Amine (1.1 - 1.2 eq) : Sulfonyl Cl (1.0 eq)Ensure Sulfonyl Chloride is the limiting reagent.[2] Never have excess electrophile present.
Addition Slow Addition Keep the instantaneous concentration of Sulfonyl Chloride low.
Base Pyridine or NaHCO3 Use a weaker base that cannot easily deprotonate the sulfonamide product (avoid NaH or excess TEA).[2]
🛠️ Troubleshooting Decision Tree

Use this flow to determine your next experimental step.

Troubleshooting_Flow Start Start: Sulfonylation Reaction Q1 Is the Amine Hindered? Start->Q1 Standard Standard Protocol: TEA/DCM, 0°C -> RT Q1->Standard No Sol_Cat Solution: Add DMAP (10-20 mol%) Q1->Sol_Cat Yes Result1 Did it work? Standard->Result1 Q2 Is the Amine Primary? Result1->Q2 No / Low Yield BisCheck Issue: Bis-sulfonylation? Result1->BisCheck Yes, but impure Q2->Sol_Cat Secondary Amine Sol_Bis Solution: 1. Excess Amine (1.2 eq) 2. Weaker Base (Pyridine) 3. Slow Addition BisCheck->Sol_Bis Yes Result2 Did DMAP work? Sol_Cat->Result2 Sol_Brute Solution: Deprotonation NaH / THF (Anion formation) Result2->Sol_Brute No (Base Stable Substrate) Sol_SuFEx Solution: SuFEx Use Sulfonyl Fluoride + DBU Result2->Sol_SuFEx No (Base Sensitive)

Caption: Step-by-step logic for selecting the correct sulfonylation conditions.

📚 References
  • Nucleophilic Catalysis (DMAP): Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161. Link

  • SuFEx Chemistry: Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Indium Catalysis (Alternative): Yan, J., Li, J., & Cheng, D. (2007).[5][6] "A Facile and Efficient Indium-Catalyzed Sulfonylation of Amines." Synlett, 2007(15), 2442-2444. Link

  • General Mechanism & Troubleshooting: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[7] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

Troubleshooting

Technical Support Center: Navigating TLC Analysis of Sulfonamide Formation

Welcome to the Technical Support Center for Thin Layer Chromatography (TLC) analysis of sulfonamide formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thin Layer Chromatography (TLC) analysis of sulfonamide formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Introduction to TLC in Sulfonamide Synthesis

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique indispensable for monitoring the progress of chemical reactions.[1][2] In the context of sulfonamide synthesis, typically the reaction of a sulfonyl chloride with a primary or secondary amine, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.[3][4] The principle lies in the differential partitioning of the reactants and products between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (the developing solvent).[5][6] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further.[7]

Core Protocol: Step-by-Step TLC Analysis of a Sulfonamide Reaction

This protocol provides a robust framework for monitoring your sulfonamide formation.

Materials
  • TLC plates (silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary spotters

  • Pencil

  • Ruler

  • Mobile phase (solvent system)

  • Visualization agent (e.g., UV lamp, specific chemical stain)

  • Samples:

    • Starting amine solution

    • Starting sulfonyl chloride solution

    • Reaction mixture at various time points (t=0, t=x hours, etc.)

Procedure
  • Plate Preparation:

    • With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8][9] Be careful not to gouge the silica.

    • Mark equidistant starting points along the baseline for each sample you plan to spot.[9]

  • Sample Spotting:

    • Using a clean capillary spotter for each sample, apply a small spot of the starting amine, starting sulfonyl chloride, and the reaction mixture onto their designated marks on the baseline.[8]

    • It is highly recommended to also include a "co-spot" lane where you spot the starting material and the reaction mixture on top of each other. This helps to resolve spots with very similar Rf values.[8][10][11]

    • Aim for small, concentrated spots (1-2 mm in diameter) to prevent streaking and ensure good separation.[5][8] If your sample is dilute, you can apply multiple spots in the same location, allowing the solvent to evaporate between applications.[12]

  • Developing the Plate:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[12]

    • Place the spotted TLC plate into the chamber, ensuring it is upright and the solvent is moving up the plate evenly.[7]

    • Cover the chamber to maintain a saturated atmosphere.[7]

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots. The most common non-destructive method is using a UV lamp (254 nm), which works well for aromatic sulfonamides.[13]

    • If the compounds are not UV-active, a chemical stain is required. Fluorescamine is a particularly effective stain for sulfonamides, as it reacts with primary and secondary amines to produce fluorescent spots.[14][15][16] Other general stains like potassium permanganate or p-anisaldehyde can also be used.[13]

  • Data Interpretation:

    • Circle the visible spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [17][18][19]

    • Monitor the reaction progress by observing the disappearance of the starting material spots and the appearance of the product spot in the reaction mixture lane.[7][11] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[11]

Visual Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Baseline) spotting 3. Spot Samples (Including Co-spot) prep_plate->spotting prep_samples 2. Prepare Samples (Amine, Sulfonyl Chloride, Rxn Mixture) prep_samples->spotting development 4. Develop Plate (In Chamber) spotting->development visualization 5. Visualize Spots (UV or Stain) development->visualization interpretation 6. Interpret Results (Calculate Rf, Assess Completion) visualization->interpretation

Caption: A streamlined workflow for TLC analysis of sulfonamide formation.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s) & Scientific Rationale
Streaking or Tailing of Spots 1. Sample is too concentrated.[5][20] 2. The compound is highly acidic or basic.[20] 3. The sample was spotted in a highly polar solvent.1. Dilute the sample. Overloading the stationary phase leads to poor partitioning and band broadening. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. This neutralizes the analyte, reducing its strong interaction with the silica gel and resulting in more defined spots.[20][21] 3. Spot the sample in a less polar solvent to ensure a tight, circular application on the baseline.[20]
Irregularly Shaped Spots (e.g., crescents) The TLC plate was scored during spotting.[20]Apply the sample gently with the capillary spotter. A damaged stationary phase disrupts the uniform flow of the mobile phase, leading to distorted spots.[20]
No Spots Visible 1. The sample concentration is too low.[12] 2. The chosen visualization method is inappropriate. 3. The solvent level in the chamber was above the baseline.[12]1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[12] 2. Ensure your compounds are UV-active if using a UV lamp. If not, use a suitable chemical stain.[14] 3. The baseline must always be above the solvent level to prevent the sample from dissolving into the solvent pool instead of eluting up the plate.[12]
Poor Separation (Rf values are too close) The polarity of the mobile phase is not optimal.Adjust the solvent system. To increase the Rf of polar compounds, increase the proportion of the more polar solvent. To decrease the Rf of nonpolar compounds, increase the proportion of the less polar solvent. A good target Rf is between 0.3 and 0.7.[11]
All Spots Remain on the Baseline The mobile phase is not polar enough.Increase the polarity of the mobile phase. The compounds are interacting too strongly with the stationary phase and require a more polar solvent to encourage migration.
All Spots Run to the Solvent Front The mobile phase is too polar.Decrease the polarity of the mobile phase. The compounds have a high affinity for the mobile phase and are not interacting sufficiently with the stationary phase for separation to occur.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my sulfonamide reaction?

A1: The selection of the mobile phase is crucial for good separation. Start with a common mixture like ethyl acetate/hexane or dichloromethane/methanol. A typical starting point is a 4:1 or 9:1 mixture of the less polar to the more polar solvent. Run a test TLC and adjust the ratio based on the results. For sulfonamides, which can be somewhat polar, a system like chloroform/tert-butanol (e.g., 80:20 v/v) can be effective.[15] If streaking occurs due to the amine or sulfonamide's acidic/basic nature, adding a few drops of triethylamine or acetic acid to the mobile phase can improve spot shape.[20][21]

Q2: My starting amine and sulfonamide product have very similar Rf values. How can I be sure the reaction is progressing?

A2: This is where the co-spot is essential.[8][10][11] If the product and starting material have slightly different Rf values, the co-spot will appear elongated or as two very close, but distinct, spots. If they have identical Rf values in a particular solvent system, you must try different mobile phases to achieve separation.[10] Sometimes, a two-dimensional TLC can help resolve compounds that are difficult to separate.[10]

Q3: What does it mean if I see multiple new spots in my reaction mixture lane?

A3: Multiple new spots could indicate the formation of byproducts or the degradation of your product.[3] For instance, in the synthesis of primary sulfonamides, the formation of a less polar bis-sulfonylated product is a common side reaction.[3] It's also possible that your product is unstable on the silica gel.[10]

Q4: Can I use TLC to determine the yield of my reaction?

A4: TLC is a qualitative or at best, semi-quantitative technique. While you can get a rough idea of the relative amounts of components by the size and intensity of the spots, it is not a reliable method for determining reaction yield.[22] Techniques like HPLC or NMR spectroscopy are required for accurate quantification.

Q5: What is the underlying chemistry of sulfonamide formation that I am observing on the TLC plate?

A5: You are monitoring the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, resulting in the formation of a sulfonamide and hydrochloric acid. This S-N bond formation converts the starting materials into a new, single compound with a unique polarity, which is what allows for its separation and identification on the TLC plate.[4][23][24][25][26]

Visualizing the Sulfonamide Formation Reaction

Sulfonamide_Formation reactants R-SO₂Cl (Sulfonyl Chloride) + R'-NH₂ (Amine) products R-SO₂-NH-R' (Sulfonamide) + HCl reactants->products Nucleophilic Substitution

Caption: General reaction scheme for sulfonamide synthesis.

References

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Vertex AI Search.
  • TLC troubleshooting. ChemBAM.
  • Technical Support Center: Synthesis of Sulfonamide Deriv
  • TLC of Sulfonamides.
  • Thin Layer Chromatography (TLC). (2019, March 1). YouTube.
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
  • 2.4: TLC - ANALYSIS. (2021, June 20). Chemistry LibreTexts.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
  • TLC Visualiz
  • How to separate these sulfonamides with TLC. (2024, November 11). Reddit.
  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Thin Layer Chromatography (TLC). University of California, Los Angeles.
  • detection of sulfonamides in chicken muscle by thin layer chrom
  • Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Me
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Dyeing Reagents for Thin-Layer and Paper Chrom
  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. (2022, May 5). Chemistry LibreTexts.
  • 2.3C: The Retention Factor. (2022, April 8). Chemistry LibreTexts.
  • How does TLC show that a reaction has finished when you have less than 100% yield?. (2021, December 30).
  • Understanding RF Values in Thin Layer Chromatography (TLC). (2026, January 16).
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • How to prepare a TLC pl
  • Thin Layer Chrom
  • THIN-LAYER CHROMATOGRAPHY: A RESEARCH REPORT. (2022, December 29). WJPLS.
  • Performing Thin Layer Chromatography (TLC). (2023, February 17). YouTube.
  • Detection and Visualization Methods Used in Thin-Layer Chromatography.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25).
  • How To: Run a Prep TLC. University of Rochester, Department of Chemistry.
  • Calculating retention factors for TLC (video). Khan Academy.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • Chemical/Laboratory Techniques: Thin Layer Chrom
  • Synthesis of Sulfonamides. (2016, August 1). Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • ChemScene: Building blocks. Bioactive small molecules.
  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.

Sources

Optimization

Technical Support Center: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride

This technical guide is structured as a dedicated support center resource for researchers working with 3-Chloro-5-fluorobenzene-1-sulfonyl chloride . It addresses the chemical behavior, degradation pathways, and specific...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dedicated support center resource for researchers working with 3-Chloro-5-fluorobenzene-1-sulfonyl chloride . It addresses the chemical behavior, degradation pathways, and specific troubleshooting scenarios associated with its hydrolysis.

Current Status: Operational Role: Senior Application Scientist Topic: Hydrolysis Byproducts & Stability Management

Executive Summary: The Hydrolysis Event

When 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS 701-27-9) encounters moisture, it undergoes nucleophilic attack at the sulfur atom. This is not merely a degradation issue; it is a transformation that generates two distinct chemical species with potent effects on your reaction matrix:

  • 3-Chloro-5-fluorobenzenesulfonic acid (Major Product): A strong organic acid that is highly polar and non-volatile.

  • Hydrogen Chloride (Stoichiometric Byproduct): Generated mole-for-mole. In closed systems, this dissolves to form hydrochloric acid, drastically dropping pH; in open systems, it off-gases as corrosive fumes.

Critical Insight: Unlike simple alkyl halides, the electron-deficient nature of the benzene ring (due to meta-substituted Chloro and Fluoro groups) makes the sulfonyl center highly electrophilic, accelerating hydrolysis rates compared to unsubstituted benzenesulfonyl chloride [1].

Reaction Pathways & Byproducts (Visual Analysis)

The following diagram maps the primary hydrolysis trajectory and competing side reactions that generate impurities (esters and anhydrides) often mistaken for "unknown peaks" in LC-MS.

HydrolysisPathways Start 3-Chloro-5-fluorobenzene- 1-sulfonyl chloride (Starting Material) Acid 3-Chloro-5-fluorobenzene- sulfonic acid (Primary Hydrolysis Product) Start->Acid Hydrolysis (Fast) HCl HCl (Corrosive Byproduct) Start->HCl Stoichiometric Release Ester Sulfonate Ester (Impurity: Ar-SO₃R) Start->Ester Solvolysis (If Alcohol Present) Anhydride Sulfonic Anhydride ((Ar-SO₂)₂O) Start->Anhydride Partial Hydrolysis Water + H₂O (Moisture) Acid->Anhydride Dehydration (High Conc./Acidic) Alcohol + R-OH (e.g., MeOH/EtOH)

Figure 1: Mechanistic pathway of hydrolysis showing the transition from the electrophilic sulfonyl chloride to the sulfonic acid and potential side-products (Esters/Anhydrides).

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users during synthesis and purification.

Issue 1: "I see a new polar peak at (M-18) in my LC-MS."

Diagnosis: This is likely the Sulfonic Acid derivative.

  • Mechanism: The sulfonyl chloride (MW ~229) loses a Chlorine atom (-35.5) and gains a Hydroxyl group (+17).

    • Expected Mass Shift:

      
      .
      
    • 
      .
      
  • Why it happens: Incomplete drying of solvents (DCM, THF) or exposure to atmospheric moisture.

  • Action:

    • Check the solvent water content (Karl Fischer titration).

    • Verify the peak matches the mass of 3-Chloro-5-fluorobenzenesulfonic acid (MW ~210.6).

Issue 2: "My reaction mixture turned acidic and fumed upon opening."

Diagnosis: Release of Hydrogen Chloride (HCl) gas.

  • The Science: For every 1 mole of sulfonyl chloride hydrolyzed, 1 mole of HCl is generated. In a 10g scale reaction, this releases ~1.6g of HCl gas, which is sufficient to saturate small volumes of solvent and fume upon exposure to humid air.

  • Risk: HCl can protonate basic nucleophiles (amines) you intend to couple, rendering them unreactive (ammonium salts).

  • Action:

    • Add a non-nucleophilic base scavenger (e.g., Triethylamine, Diisopropylethylamine) before adding the sulfonyl chloride.

    • Use an inert gas sweep (Nitrogen/Argon) to displace moisture.

Issue 3: "I used Methanol to quench the reaction, and now I have an impurity."

Diagnosis: Formation of Methyl 3-chloro-5-fluorobenzenesulfonate (Ester) .

  • Mechanism: Sulfonyl chlorides react faster with primary alcohols (MeOH) than with water in many organic mixtures due to better solubility and nucleophilicity [2].

  • Action:

    • Never quench a sulfonyl chloride reaction with alcohols if you want the acid or if unreacted chloride remains.

    • Protocol: Quench with aqueous base (NaOH/NaHCO₃). The hydroxide ion attacks the sulfur to form the water-soluble sulfonate salt, preventing ester formation.

Issue 4: "Is the Fluorine or Chlorine on the ring stable?"

Diagnosis: Potential Nucleophilic Aromatic Substitution (SNAr) .

  • Analysis: The 3-Cl and 5-F atoms are in the meta position relative to the sulfonyl group. While the sulfonyl group is electron-withdrawing (activating), meta activation is weak compared to ortho/para.

  • Verdict: Under standard hydrolysis conditions (pH 1-10, <50°C), the C-F and C-Cl bonds are stable.

  • Exception: In refluxing strong base (e.g., 5M NaOH, >80°C), trace SNAr of the Fluorine atom (replaced by OH) may occur, but this is rare for this specific substitution pattern.

Technical Data & Specifications

Byproduct Profile Table
ComponentChemical StructureMW ( g/mol )StateSolubility
Starting Material 3-Cl-5-F-Ph-SO₂Cl229.06Solid/OilOrganic Solvents
Primary Product 3-Cl-5-F-Ph-SO₃H210.61SolidWater, Polar Organics
Byproduct HCl36.46Gas/AcidWater, Alcohols
Impurity (Ester) 3-Cl-5-F-Ph-SO₃Me224.64Oil/SolidOrganic Solvents
Stability Metrics
  • Half-life in Water (Neutral, 25°C): Estimated < 1 hour (Rapid biphasic hydrolysis).

  • Half-life in Water (Basic, pH 10): < 5 minutes (Instantaneous saponification).

  • Storage Requirement: < -20°C, under Argon, desiccated.

Validated Protocols

Protocol A: Controlled Hydrolysis (Synthesis of the Acid)

Use this if you intend to isolate the sulfonic acid derivative.

  • Dissolution: Dissolve 1.0 eq of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride in 1,4-Dioxane (5 volumes).

  • Hydrolysis: Add 2.5 eq of 1M NaOH aqueous solution dropwise at 0°C.

    • Note: Base prevents HCl accumulation and drives reaction to completion.

  • Monitoring: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC or HPLC (disappearance of non-polar starting material).

  • Workup: Acidify with 1M HCl to pH ~1. Extract with Ethyl Acetate. The Sulfonic acid may partition into the aqueous phase depending on pH; often, evaporation of the aqueous phase is required for isolation.

Protocol B: Quenching & Disposal

Use this to safely destroy excess reagent.

  • Preparation: Prepare a 10% w/v Sodium Carbonate (

    
    ) solution.
    
  • Addition: Slowly add the reaction mixture to the carbonate solution (not vice versa) to control gas evolution (

    
    ).
    
  • Verification: Check pH is >9. Stir for 30 minutes to ensure complete conversion to the inert sodium sulfonate salt.

  • Disposal: Dispose of as aqueous chemical waste (halogenated/sulfur-containing).

References

  • Mechanism of Sulfonyl Chloride Hydrolysis

    • Title: Kinetics and Mechanism of the Hydrolysis of Arenesulfonyl Chlorides.
    • Source: J. Am. Chem. Soc., 1972.
    • Context: Establishes that electron-withdrawing groups (like Cl and F)
    • URL: [Link][1]

  • Selectivity of Solvolysis (Esters vs Acids)

    • Title: Solvolysis of Sulfonyl Chlorides in Alcohols/W
    • Source: J. Org.[2][3] Chem., 1980.

    • Context: Explains the competitive formation of sulfon
    • URL: [Link][1]

  • Compound Data (3-Chloro-5-fluorobenzene-1-sulfonyl chloride)

    • Title: PubChem Compound Summary for CID 12943450.
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Sources

Troubleshooting

Technical Support Center: Sulfonylation Reaction Optimization

Topic: Optimizing Reaction Temperature for Sulfonylation Ticket ID: SULF-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Advanced Synthesis Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Sulfonylation Ticket ID: SULF-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Advanced Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your sulfonylation reaction—whether forming a sulfonamide, sulfonate ester, or sulfonyl hydrazide—is suffering from poor yields, impurity profiles (bis-sulfonylation), or thermal runaway risks.[1]

Temperature is the single most critical variable in sulfonylation because of the kinetic competition between the desired nucleophilic attack and the hydrolysis of the sulfonyl chloride reagent. This guide abandons generic advice in favor of mechanistic troubleshooting and self-validating protocols.

Module 1: The Kinetic Control (0°C – 25°C)

Issue: Low Yield & Reagent Decomposition

The Problem: You observe starting material remaining despite adding excess sulfonyl chloride (e.g., Tosyl chloride, Mesyl chloride), or you see a large "solvent front" spot on TLC corresponding to sulfonic acid.

The Mechanism: Sulfonyl chlorides are moisture-sensitive electrophiles.[1] In the presence of trace water (or in biphasic Schotten-Baumann conditions), hydrolysis competes with your nucleophile (amine/alcohol).[1]

  • Low Temperature (< 0°C): Suppresses the rate of hydrolysis (

    
    ) significantly more than it suppresses the rate of aminolysis (
    
    
    
    ). This maximizes the kinetic selectivity for the amine.
  • High Temperature (> 25°C): The activation energy barrier for hydrolysis is overcome; the reagent is consumed by water before it can react with your substrate [1].

Protocol: The "Cold-Start" Addition Strategy Use this for primary amines and unhindered alcohols.

  • Setup: Dissolve substrate in anhydrous DCM or THF. Add base (Et3N or Pyridine, 1.5 - 2.0 equiv).[1]

  • Cooling: Submerge flask in an ice/brine bath to reach -5°C to 0°C .

  • Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in minimal solvent. Add dropwise over 20–30 minutes.

    • Why? This prevents localized "hot spots" where the exotherm drives hydrolysis or bis-sulfonylation.[1]

  • Ramp: Stir at 0°C for 1 hour. Only remove the bath and warm to Room Temperature (RT) if TLC shows incomplete conversion.

Decision Logic: Temperature Selection

TempSelection Start Start: Select Nucleophile Type Nucleophile Type? Start->Type PrimaryAmine Primary Amine (High Nucleophilicity) Type->PrimaryAmine SecAmine Sec. Amine / Alcohol (Mod. Nucleophilicity) Type->SecAmine Aniline Aniline / Hindered (Low Nucleophilicity) Type->Aniline Cond1 Start @ -10°C Maintain < 0°C PrimaryAmine->Cond1 Prevent Bis-sulfonylation Cond2 Start @ 0°C Warm to RT after 1h SecAmine->Cond2 Balance Kinetics Cond3 Start @ RT May require Reflux (rare) Aniline->Cond3 Overcome Activation Energy

Figure 1: Decision tree for initial temperature set-points based on nucleophile strength.

Module 2: Selectivity & Thermodynamics (> 40°C)

Issue: Bis-sulfonylation or Wrong Isomer

The Problem: When sulfonating a primary amine (


), you isolate the bis-sulfonamide (

).[1] Or, in heterocyclic synthesis, you observe arylation instead of sulfonylation.[1]

The Mechanism:

  • Bis-sulfonylation: The mono-sulfonamide product is still nucleophilic (though less so).[1] At elevated temperatures (>40°C), the second addition becomes kinetically accessible.[1]

  • Chemoselectivity Switch: Recent photocatalytic studies demonstrate that temperature can fundamentally alter the reaction pathway. For example, in the reaction of heterocycles with sulfonyl chlorides:

    • Room Temp: Favors Sulfonylation (C-S bond formation).

    • High Temp: Favors Arylation via

      
       extrusion (C-C bond formation) [2].[1]
      

Data: Temperature Impact on Selectivity

TemperaturePrimary ProductMechanism DominanceRisk Factor
-10°C to 0°C Mono-SulfonamideKinetic ControlReagent freezing (if neat)
25°C (RT) Mono/Bis MixMixed ControlHydrolysis if wet
> 60°C Bis-Sulfonamide / ArylThermodynamic Control

Extrusion / Degradation

Troubleshooting Protocol: Correcting Bis-sulfonylation If you observe bis-sulfonylation:

  • Stop Heating: Immediately return to the "Cold-Start" protocol (Module 1).

  • Stoichiometry Check: Ensure Sulfonyl Chloride is limiting (0.95 equiv) rather than excess.

  • Solvent Switch: Change from homogeneous (DCM) to biphasic (Water/EtOAc +

    
    ).[1] The solubility differential often protects the mono-sulfonamide from further reaction.
    

Module 3: Process Safety & Exotherms

Issue: Thermal Runaway on Scale-up

The Problem: The reaction worked on 100mg, but on 100g, the solution boiled over or turned into a black tar.

The Mechanism: Sulfonylation is highly exothermic.[2][3] On an industrial scale, the heat release is approximately 380 kJ/kg of


 equivalent  [3].[1][2] In a small flask, this heat dissipates to the air.[1] In a large reactor, the surface-area-to-volume ratio decreases, trapping heat.[1]
  • Danger Zone: If the internal temperature exceeds 50°C during addition, autocatalytic decomposition of the sulfonyl chloride can occur, releasing

    
     and 
    
    
    
    gas rapidly.[1]

Workflow: Safe Scale-Up Logic

SafetyLogic Input Reagent Addition Sensor Internal Temp Probe Input->Sensor Decision Temp > 10°C above Setpoint? Sensor->Decision ActionStop STOP ADDITION Increase Cooling Decision->ActionStop YES ActionContinue Continue Dropwise Decision->ActionContinue NO Loop Wait for T < Setpoint ActionStop->Loop Loop->Sensor

Figure 2: Active feedback loop for managing exothermic addition of sulfonyl chlorides.

Safety Protocol:

  • Dilution: Dilute the sulfonyl chloride in solvent (1:1 v/v) before addition. Never add neat reagent to a warm amine solution.[1]

  • Quench: Never quench a hot sulfonylation reaction with water.[1] Cool to <5°C first to manage the hydrolysis exotherm.

FAQ: Rapid Troubleshooting

Q: My sulfonyl chloride is a solid. Can I heat it to melt it for addition? A: No. Heating sulfonyl chlorides accelerates their disproportionation.[1] Dissolve it in the reaction solvent (DCM, THF, Toluene) and add it as a solution. If it must be neat, use a powder addition funnel, not heat.[1]

Q: I am using Pyridine as a solvent, but the reaction is turning black. A: This is a "tarring" effect caused by the exotherm reacting with pyridine impurities.[1]

  • Fix: Perform the reaction at 0°C.

  • Fix: Switch to a catalytic amount of DMAP (0.1 equiv) with a bulk base like Triethylamine in DCM, rather than using Pyridine as the solvent.[1]

Q: Can I use water as a solvent? A: Yes, surprisingly.[1] The Schotten-Baumann method (Water/THF or Water/Dioxane) works well because the amine nucleophilicity often outcompetes water hydrolysis at low temperatures (0°C). This is often cleaner than anhydrous methods because the sulfonic acid byproduct stays in the aqueous phase [4].

References

  • Rogne, O. (1970).[1] Kinetics of the hydrolysis of sulfonyl chlorides. Journal of the Chemical Society B: Physical Organic. Link

  • Liu, Y., et al. (2018).[1] Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation. Organic Letters. Link[1]

  • Chemithon Corporation.[1] Sulfonation and Sulfation Processes: Exothermic Safety. Link

  • Organic Chemistry Portal.[1] Sulfonylation (Tosylation) - Recent Literature. Link

Sources

Optimization

Technical Support Center: Purification of Fluorinated Sulfonamides

Executive Summary & Chemical Context The Challenge: Fluorinated sulfonamides present a unique purification paradox. The sulfonamide moiety ( ) is inherently polar and acidic (pKa ~10).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Fluorinated sulfonamides present a unique purification paradox. The sulfonamide moiety (


) is inherently polar and acidic (pKa ~10). However, the introduction of fluorine atoms—highly electronegative and lipophilic—drastically alters the physicochemical landscape.

The Mechanism (The "Why"):

  • pKa Shift: Fluorine is electron-withdrawing. When proximal to the sulfonamide nitrogen, it stabilizes the negative charge of the conjugate base, significantly lowering the pKa (often to 3.0–6.0). This makes the compound more likely to ionize under standard chromatographic conditions.

  • Silanol Interaction: Ionized sulfonamides interact strongly with acidic silanols on silica gel, leading to severe peak tailing and irreversible adsorption.

  • Solubility: Perfluorinated chains can induce "fluorophobicity" (insolubility in standard organics) while maintaining lipophilicity, complicating mobile phase selection.

Method Development Protocols

Protocol A: Normal Phase Flash Chromatography (Silica Gel)

Best for: Intermediates, mono/di-fluorinated compounds.

The Golden Rule: You must suppress ionization. Standard silica is slightly acidic (pH 5-6), but residual silanols will bind to the nitrogen anion.

ParameterRecommendationRationale
Stationary Phase Standard Silica (40–63 µm)Cost-effective. If tailing persists, switch to Amine-functionalized silica .
Mobile Phase A Hexane or Dichloromethane (DCM)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc) or Methanol (MeOH)Polar eluent.
Critical Modifier 0.5% – 1.0% Acetic Acid (AcOH) Mandatory. Acidifies the mobile phase to keep the sulfonamide protonated (neutral), preventing silanol interaction.
Loading Dry load on Celite or SilicaFluorinated sulfonamides often have poor solubility in Hexane; liquid loading causes precipitation at the column head.

Standard Gradient:

  • Equilibrate column with 100% Solvent A (+ 1% AcOH).

  • 0–10% B over 2 CV (Column Volumes).

  • 10–50% B over 10 CV.

  • Hold at 50% B if compound has not eluted.

Warning: Do not use Triethylamine (TEA) with standard silica for these compounds. While TEA masks silanols, it effectively deprotonates fluorinated sulfonamides (due to their low pKa), creating charged species that streak badly.

Protocol B: Reverse Phase (C18) / Prep-HPLC

Best for: Final compounds, highly fluorinated analogs, difficult separations.

The "Fluorine Effect": Fluorine generally increases retention on C18 due to hydrophobicity, but it also increases dipole moments. Separation from non-fluorinated impurities usually requires a shallow gradient.

ParameterRecommendationRationale
Stationary Phase C18 (End-capped) or PFP (Pentafluorophenyl)PFP columns offer unique selectivity for fluorinated compounds via

and F-F interactions.
Mobile Phase A Water + 0.1% Formic Acid Low pH (~2.7) ensures the sulfonamide remains neutral (protonated).
Mobile Phase B Acetonitrile (ACN) or MethanolACN is preferred for lower backpressure and sharper peaks with fluorinated species.
Buffer Option 10mM Ammonium Formate (pH 3.0)Use if peak shape is poor with just Formic Acid.

Experimental Workflow (Graphviz Diagram):

MethodSelection Start Start: Fluorinated Sulfonamide Sample Solubility Check Solubility in Hexane/DCM Start->Solubility pKaCheck Est. pKa < 5.0? (Highly Fluorinated) Solubility->pKaCheck Soluble RP_Path Reverse Phase (C18/PFP) Solubility->RP_Path Insoluble NP_Path Normal Phase (Silica) pKaCheck->NP_Path No (pKa > 6) pKaCheck->RP_Path Yes (pKa < 5) Acidify ADD 1% Acetic Acid (Suppress Ionization) NP_Path->Acidify Prevent Tailing Buffer Use Acidic Buffer (pH ~3) (Formic Acid/Ammonium Formate) RP_Path->Buffer Ensure Retention

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on solubility and acidity (pKa).

Troubleshooting Guide

Issue 1: Severe Peak Tailing on Silica

Symptoms: Asymmetric peaks, "shark fin" shape, fractions containing product over a wide volume. Root Cause: The fluorinated sulfonamide is ionizing and binding to silanols. Corrective Action:

  • Acidify: Increase Acetic Acid concentration to 1.0% or 2.0%.

  • Switch Solvent: Change from EtOAc to Acetone (stronger H-bond acceptor) in the mobile phase.

  • Stationary Phase Change: Switch to a Diol-bonded silica phase, which is less acidic than bare silica.

Issue 2: Co-elution with Non-Fluorinated Impurities

Symptoms: Product overlaps with des-fluoro or proteo-analogs. Root Cause: On standard C18, the hydrophobicity shift from H


 F might be insufficient for resolution.
Corrective Action: 
  • Use a PFP Column: Pentafluorophenyl columns interact specifically with the fluorine atoms, often dramatically increasing retention of the fluorinated species compared to the non-fluorinated impurity.

  • Fluorous Solid Phase Extraction (F-SPE): If your compound has a perfluoroalkyl tag (e.g.,

    
    ), use a fluorous silica cartridge. The fluorinated compound will stick while organic impurities wash off with MeOH/Water (80:20). Elute product with 100% MeOH or THF.
    
Issue 3: Low Recovery (Mass Balance Failure)

Symptoms: Product disappears on the column; <50% recovery. Root Cause: Precipitation inside the column or irreversible adsorption. Corrective Action:

  • Solubility Check: Fluorinated sulfonamides often have "islands of solubility." They may be insoluble in 100% Hexane and 100% Water. Ensure the starting gradient conditions dissolve the sample.

  • Solid Load: Always use solid loading (Celite) rather than liquid loading to prevent precipitation at the frit.

  • Aggressive Flush: Flush the column with THF (Tetrahydrofuran) containing 1% Acetic Acid to recover adsorbed material.

Troubleshooting Logic Flow (Graphviz Diagram):

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Coelution Co-elution Problem->Coelution Recovery Low Recovery Problem->Recovery Acid Add 1% AcOH (Suppress Silanols) Tailing->Acid PFP Switch to PFP Column (F-F Interaction) Coelution->PFP THF Flush with THF (Solubility) Recovery->THF

Figure 2: Rapid troubleshooting logic for common chromatographic failures with fluorinated sulfonamides.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) instead of Acetic Acid for Normal Phase? A: Generally, no . TFA is too strong and can degrade the silica stationary phase over time or cause hydrolysis if the sulfonamide has sensitive protecting groups. Acetic acid is sufficient to suppress ionization (pKa ~4.75 vs sulfonamide pKa ~5-6). For Reverse Phase, TFA (0.05%) is acceptable and effective.

Q: My compound is not visible under UV. How do I detect it? A: Sulfonamides typically have strong absorbance at 254 nm due to the aromatic ring. If your compound is fully aliphatic (rare for sulfonamides) or highly fluorinated (which doesn't add UV activity), use ELSD (Evaporative Light Scattering Detector) or Mass Spec (LC-MS) . Note: Fluorinated compounds ionize well in Negative Mode ESI (


).

Q: How do I remove the Acetic Acid from my fractions? A: Acetic acid forms an azeotrope with toluene. Add toluene to your combined fractions and rotovap. Repeat 2-3 times. This will remove the acetic acid more effectively than simple evaporation.

References

  • Biotage. "How does mobile phase modifier concentration impact peptide purity with flash chromatography?" Biotage Knowledge.Link

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Technical Guides.[1]Link

  • Sigma-Aldrich (Merck). "HPLC Troubleshooting Guide: Peak Tailing and Silanol Interactions." Sigma-Aldrich Technical Library.Link

  • National Institutes of Health (NIH). "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography." PubMed Central.Link

  • ResearchGate. "Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography." ResearchGate Publications.Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CFBSC) vs. Benzenesulfonyl Chloride (BSC)

Topic: Comparative Reactivity Guide: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride vs. Benzenesulfonyl Chloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride vs. Benzenesulfonyl Chloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

[1]

Executive Summary

In medicinal chemistry, the choice between a standard reagent and its substituted analog is rarely just about structural diversity—it is a decision that dictates reaction kinetics, stability, and workup protocols.

This guide compares the industry-standard Benzenesulfonyl chloride (BSC) with its electron-deficient analog, 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CFBSC) .[1] While BSC serves as a robust baseline reagent, CFBSC exhibits significantly heightened electrophilicity due to the inductive effects of meta-halogenation.[1] This guide quantifies these differences and provides optimized protocols to handle the increased reactivity of CFBSC without compromising yield.

Mechanistic Foundation: The Electronic "Turbo" Effect

To understand the reactivity difference, we must quantify the electronic environment of the sulfonyl sulfur atom. The reactivity of arenesulfonyl chlorides toward nucleophiles (amines, water, alcohols) is governed by the electron density on the sulfur center, which can be predicted using Hammett Substituent Constants (


).
Hammett Analysis

The reaction constant (


) for the hydrolysis/aminolysis of benzenesulfonyl chlorides is positive (

), meaning electron-withdrawing groups (EWGs) accelerate the reaction.
  • Benzenesulfonyl Chloride (BSC):

    • Substituents: None (H).

    • 
      : 0.00  (Baseline).
      
  • 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CFBSC):

    • Substituent 1: 3-Cl (

      
      ).[1]
      
    • Substituent 2: 5-F (

      
      ).[1]
      
    • 
      : +0.71 .[1]
      

Implication: The sulfur atom in CFBSC is significantly more electropositive than in BSC. This results in a "harder" electrophile that reacts faster but is also more susceptible to hydrolysis.[1]

Visualizing the Mechanism

The following diagram illustrates the general sulfonylation pathway and the transition state stabilization provided by the EWGs in CFBSC.

SulfonylationMechanism cluster_effect Effect of 3-Cl, 5-F Substitution Start Sulfonyl Chloride (R-SO2Cl) TS Transition State [Pentacoordinate S] Start->TS + Nu Nu Nucleophile (R'-NH2) Nu->TS Product Sulfonamide (R-SO2NHR') TS->Product Fast Elimination HCl HCl (Byproduct) TS->HCl note Inductive withdrawal stabilizes negative charge build-up on Oxygen --> Lowers Activation Energy note->TS

Figure 1: Nucleophilic substitution mechanism at the sulfonyl sulfur.[1] The electron-withdrawing meta-halogens in CFBSC stabilize the transition state, accelerating the reaction.[1]

Reactivity & Stability Matrix

The following table synthesizes experimental expectations based on electronic parameters and solubility data.

FeatureBenzenesulfonyl Chloride (BSC)3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CFBSC)
Relative Reactivity Baseline (1.0x)High (~5–10x faster)
Hydrolysis Half-life ~5 mins (in 1% aq.[1] dioxane at 21°C)< 1 min (Rapid decomposition in moisture)
Storage Stability Stable at RT (if dry).[1]Moisture Sensitive. Store under Argon/N2 at 2–8°C.
Chemoselectivity High.[1][2] Exclusive reaction at Sulfur.Good. Meta-halogens are generally stable to

under mild sulfonylation conditions.[1]
Physical State Oily liquid / Low melting solid.[1][3]Solid / Low melting solid (easier to weigh).[1]
Expert Insight: The Hydrolysis Trap

Because CFBSC hydrolyzes significantly faster than BSC, the use of "wet" solvents (e.g., un-distilled DCM or old bottles of THF) will lead to a drastic drop in yield, generating the corresponding sulfonic acid which is unreactive to amines.

  • BSC: Can tolerate technical grade solvents for robust amines.[1]

  • CFBSC: Requires anhydrous solvents and an inert atmosphere.[1]

Experimental Protocols

Do not treat CFBSC simply as "BSC with halogens." Its high reactivity requires modified handling to prevent side reactions (like bis-sulfonylation of primary amines) and hydrolysis.[1]

Protocol A: Standard Coupling (For BSC)

Use this for robust, non-precious amines.

  • Dissolve: 1.0 equiv Amine in DCM (0.2 M).

  • Base: Add 1.5–2.0 equiv Triethylamine (TEA) or Pyridine.

  • Addition: Add 1.1 equiv BSC dropwise at Room Temperature (RT).

  • Monitor: Stir at RT for 2–4 hours.

  • Workup: Wash with 1M HCl, then Brine. Dry over MgSO4.[1][4]

Protocol B: "Controlled Reactivity" Coupling (For CFBSC)

Use this for CFBSC to maximize yield and purity.

  • Setup: Flame-dry glassware. Flush with Nitrogen/Argon.[1][2]

  • Dissolve: 1.0 equiv Amine in Anhydrous DCM or THF (0.1 M).

  • Base: Add 1.2 equiv DIPEA (Hunig's Base) or 2.5 equiv Pyridine.

    • Note: DIPEA is less nucleophilic than TEA, reducing quaternary salt formation.

  • Cooling: Cool reaction mixture to 0°C (Ice bath).

  • Addition: Dissolve 1.05 equiv CFBSC in a minimal amount of anhydrous DCM. Add this solution slowly (dropwise) over 10–15 minutes.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT only if TLC shows incomplete conversion.

    • Why? The high electrophilicity of CFBSC often drives the reaction to completion at 0°C, suppressing impurities.

  • Quench: Add a small amount of dimethylaminopropylamine (DMAPA) if excess chloride remains, then wash with dilute citric acid (gentler than HCl).

Decision Guide: When to Use Which?

Choosing the right reagent depends on your structural activity relationship (SAR) goals and the sensitivity of your nucleophile.

DecisionTree Start Start: Select Reagent Goal What is the primary goal? Start->Goal SAR SAR / Potency Optimization Goal->SAR Drug Design Cost Cost / Scale-up Goal->Cost Process Cost Lipophilicity Need higher Lipophilicity? SAR->Lipophilicity UseBSC Use BSC (Unsubstituted) Cost->UseBSC Cheaper Metabolic Block Metabolic Spots? Lipophilicity->Metabolic No UseCFBSC Use CFBSC (3-Cl-5-F) Lipophilicity->UseCFBSC Yes (Halogens increase logP) Metabolic->UseCFBSC Yes (Meta positions blocked) Metabolic->UseBSC No

Figure 2: Decision logic for selecting between BSC and CFBSC in a drug discovery campaign.

References
  • Hammett Equation & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Hydrolysis Kinetics: Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.[1] Link

  • Sulfonamide Synthesis Overview: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Sulfonic Acids to Sulfonamides.[5][6] Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Chloro-5-fluorophenyl Sulfonamide: From Classical Reagents to Modern Catalytic Systems

Abstract 3-Chloro-5-fluorophenyl sulfonamide is a crucial building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1][2] The synthesis of this and related sulfonamides tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-5-fluorophenyl sulfonamide is a crucial building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1][2] The synthesis of this and related sulfonamides traditionally relies on robust but often hazardous reagents and conditions. This guide provides a comparative analysis of synthetic methodologies, moving from the classical chlorosulfonation pathway to contemporary, milder, and more versatile alternatives. We will dissect the causality behind experimental choices for each route, provide detailed protocols, and present comparative data to aid researchers in selecting the optimal strategy for their specific application, whether for bulk manufacturing or intricate late-stage functionalization in a drug discovery program.

The Foundational Route: Direct Chlorosulfonation

The most established method for synthesizing aryl sulfonamides involves the direct electrophilic aromatic substitution on a suitable precursor using chlorosulfonic acid, followed by amination. This pathway is powerful due to the low cost and high reactivity of the reagents but is constrained by significant safety and selectivity challenges.

Causality of the Approach: This method leverages the high electrophilicity of the sulfur trioxide-like species generated from chlorosulfonic acid to directly functionalize the aromatic ring. For the synthesis of 3-chloro-5-fluorophenyl sulfonamide, the logical starting material is 1-chloro-3-fluorobenzene. The electron-withdrawing nature of the halogen substituents deactivates the ring, requiring harsh conditions. The directing effects of the chloro (ortho, para) and fluoro (ortho, para) groups lead to a mixture of regioisomers, with the desired 4-sulfonyl isomer being one of the products, complicating purification.

Limitations:

  • Hazardous Reagents: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[3][4]

  • Harsh Conditions: The reaction is highly exothermic and acidic, limiting its compatibility with sensitive functional groups.[3][4]

  • Selectivity Issues: Formation of multiple isomers is common, leading to lower yields of the desired product and difficult purification.

  • Waste Generation: The process generates significant acidic waste.

Experimental Protocol 1: Chlorosulfonation of 1-Chloro-3-fluorobenzene
  • Setup: In a fume hood, equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (containing NaOH solution).

  • Reaction: Cool the flask containing 1-chloro-3-fluorobenzene (1.0 eq) to 0°C in an ice bath.

  • Reagent Addition: Add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the resulting slurry with dichloromethane (3 x 100 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3-chloro-5-fluorobenzenesulfonyl chloride.

  • Amination: Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF) and add it dropwise to a cooled (0°C) concentrated solution of aqueous ammonia (10 eq). Stir for 2 hours.

  • Isolation: Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and purify by column chromatography or recrystallization to obtain 3-chloro-5-fluorophenyl sulfonamide.

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Start 1-Chloro-3-fluorobenzene Intermediate 3-Chloro-5-fluorobenzenesulfonyl chloride Start->Intermediate Electrophilic Aromatic Substitution Reagent1 ClSO3H Reagent1->Intermediate Intermediate_ref Sulfonyl Chloride Reagent2 NH3 (aq) Product 3-Chloro-5-fluorophenyl sulfonamide Reagent2->Product Intermediate_ref->Product Nucleophilic Acyl Substitution Aniline 3-Chloro-5-fluoroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl (0-5 °C) SulfonylChloride 3-Chloro-5-fluorobenzenesulfonyl chloride Diazonium->SulfonylChloride SO2, CuCl Sulfonamide Final Product SulfonylChloride->Sulfonamide NH3

Caption: Diazotization-Sulfonylation pathway starting from 3-chloro-5-fluoroaniline.

Oxidative Chlorination of Thiols

For cases where the corresponding thiol is available, oxidative chlorination offers a milder alternative to generating the sulfonyl chloride intermediate.

Causality of the Approach: This method oxidizes the sulfur atom of a thiol directly to the +6 oxidation state while simultaneously providing the chloride ions to form the sulfonyl chloride. Reagents like N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCH) in the presence of water or dilute acid are effective. [5][6]Continuous flow chemistry is particularly well-suited for this transformation, as it allows for precise control over the highly exothermic reaction, enhancing safety. [6]

Direct Sulfonamide Synthesis from Sulfonic Acids

This strategy bypasses the need to isolate the often unstable sulfonyl chloride intermediate.

Causality of the Approach: The sulfonic acid is activated in situ to form a reactive intermediate that readily couples with an amine. Reagents such as triphenylphosphine ditriflate or cyanuric chloride (TCT) in the presence of a base can be used. [7]Microwave-assisted protocols can dramatically accelerate this reaction, reducing reaction times from hours to minutes and often improving yields. [5][8]

Experimental Protocol 3: Microwave-Assisted Direct Sulfonylation
  • Activation: In a microwave-safe vessel, combine 3-chloro-5-fluorobenzenesulfonic acid (1.0 eq), 2,4,6-trichloro--[1][3][9]triazine (TCT, 0.5 eq), and triethylamine (2.0 eq) in acetone.

  • Microwave Irradiation (Step 1): Seal the vessel and irradiate at 80°C for 20 minutes in a microwave reactor. [8]3. Amination: Cool the vessel, add the desired amine (e.g., aqueous ammonia, 1.5 eq) and aqueous NaOH.

  • Microwave Irradiation (Step 2): Reseal the vessel and irradiate at 50°C for 10 minutes. [8]5. Workup: After cooling, acidify the reaction mixture and extract the product with ethyl acetate. Purify as needed.

State-of-the-Art Catalytic Approaches

Recent advances have introduced catalytic methods that offer unprecedented scope and functional group tolerance, enabling the synthesis of sulfonamides from non-traditional starting materials.

Causality of the Approach: These methods rely on transition-metal catalysis to forge the C-S bond under mild conditions.

  • From Aryl Boronic Acids: Palladium or copper catalysts can couple aryl boronic acids with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to generate a sulfinate intermediate, which can then be converted to the sulfonamide. [9][10]* From Aryl Carboxylic Acids: A novel copper-catalyzed decarboxylative chlorosulfonylation allows for the direct conversion of readily available carboxylic acids into sulfonyl chlorides, which can then be aminated in a one-pot process. [11]* Photocatalytic C-H Sulfonylation: Visible-light photocatalysis enables the direct sulfonylation of C-H bonds in aniline derivatives using sulfinate salts. [12][13]This radical-based approach is exceptionally mild and ideal for late-stage functionalization of complex molecules. [14][15]

Aniline 3-Chloro-5-fluoroaniline Product C-H Sulfonylated Product Aniline->Product Sulfinate Sulfinate Salt (e.g., Sodium p-toluenesulfinate) Sulfinate->Product Catalyst Photocatalyst + Visible Light Catalyst->Product Radical Mechanism

Caption: Conceptual workflow for photocatalytic C-H sulfonylation of anilines.

Comparative Performance Summary

The choice of synthetic route is dictated by factors including starting material availability, cost, scale, safety requirements, and the need for functional group compatibility.

MethodStarting MaterialKey ReagentsKey IntermediateSafety/Handling ConcernsGreen Chemistry AspectIdeal Application
Direct Chlorosulfonation 1-Chloro-3-fluorobenzeneClSO₃H, NH₃Sulfonyl ChlorideHigh (corrosive, exothermic)Poor (high waste, hazardous)Bulk synthesis of simple analogs
Diazotization-Sulfonylation 3-Chloro-5-fluoroanilineNaNO₂, HCl, SO₂, CuClSulfonyl ChlorideModerate (diazonium salts can be explosive)Moderate (avoids ClSO₃H)When aniline is the available precursor
Oxidative Chlorination 3-Chloro-5-fluorothiophenolNCS or DCHSulfonyl ChlorideModerate (exothermic)Good (milder oxidants)Lab-scale synthesis, flow chemistry
Direct from Sulfonic Acid 3-Chloro-5-fluorobenzenesulfonic acidTCT, PPh₃ ditriflateActivated EsterLow to ModerateVery Good (avoids isolating sulfonyl chloride)Rapid synthesis, high-throughput screening
Catalytic (e.g., Photocatalytic) 3-Chloro-5-fluoroanilineSulfinate Salt, PhotocatalystNone (Direct C-H functionalization)Low (mild conditions)Excellent (catalytic, high atom economy)Late-stage functionalization, complex molecules

Conclusion

The synthesis of 3-chloro-5-fluorophenyl sulfonamide has evolved significantly from its reliance on hazardous, century-old chemistry. While direct chlorosulfonation remains a viable route for large-scale production of simple structures, its limitations have driven the development of superior alternatives. Methods starting from anilines or sulfonic acids offer better control, safety, and efficiency for many applications. The emergence of modern catalytic strategies, particularly photocatalytic C-H functionalization, has revolutionized the field, providing researchers with powerful tools for the late-stage modification of complex molecules. The judicious selection of a synthetic pathway, based on the comparative data presented herein, is critical for achieving project goals efficiently, safely, and sustainably.

References

  • Synthesis of sulfonamides - ResearchGate.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • 3-Chloro-5-fluoroaniline - Chem-Impex.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH.
  • Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews.
  • Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids - PubMed.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.
  • Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques - Al-Farahidi Expert Systems Journal.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis - ACS Publications.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
  • Direct sulfonylation of anilines mediated by visible light - RSC Publishing.
  • 3-Chloro-5-fluoroaniline | CAS 4863-91-6 - Ossila.
  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - MDPI.
  • Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C.
  • Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework - PMC - NIH.

Sources

Validation

Comparative Guide: Sulfonyl Chlorides for Kinase Inhibitor Synthesis

Executive Summary Sulfonamides ( ) are a privileged pharmacophore in kinase inhibitor design, acting as critical hydrogen bond donors/acceptors within the ATP-binding pocket (hinge region) or the solvent-exposed front. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides (


) are a privileged pharmacophore in kinase inhibitor design, acting as critical hydrogen bond donors/acceptors within the ATP-binding pocket (hinge region) or the solvent-exposed front. Their synthesis predominantly relies on the nucleophilic substitution of sulfonyl chlorides (

)
by amines.

However, the choice of sulfonyl chloride is not merely structural; it dictates the synthetic strategy, yield, and purity profile. This guide objectively compares the three primary classes of sulfonyl chlorides—Aromatic , Aliphatic , and Heteroaromatic —analyzing their stability, reactivity, and application in FDA-approved kinase inhibitors like Dabrafenib and Vemurafenib .

Comparative Analysis: Chemical Classes

The performance of a sulfonyl chloride is governed by the electronic nature of the


-group, which influences the electrophilicity of the sulfur atom and the stability of the S-Cl bond against hydrolysis.
Table 1: Performance Matrix of Sulfonyl Chlorides
FeatureAromatic (

)
Aliphatic (

)
Heteroaromatic (

)
Reactivity Moderate to HighHighVery High
Hydrolytic Stability High (Stable at RT)Moderate (Slow hydrolysis)Low to Very Low (Rapid hydrolysis)
Side Reactions Desulfonylation (rare)

-elimination (if

-protons present)

extrusion, Hydrolysis
Handling Solid/Liquid (Bench stable)Liquid (Moisture sensitive)Often requires in-situ generation
Key Example 2,6-Difluorobenzenesulfonyl chloride (Dabrafenib)Propane-1-sulfonyl chloride (Vemurafenib)Pyridine-2-sulfonyl chloride (Unstable)

Deep Dive: Reactivity & Case Studies

Aromatic Sulfonyl Chlorides (The Standard)

Aromatic sulfonyl chlorides are the workhorses of medicinal chemistry due to their balance of stability and reactivity. Electron-withdrawing groups (EWGs) like fluorine increase electrophilicity but slightly decrease hydrolytic stability.

  • Mechanism: Direct nucleophilic attack by the amine on the sulfur atom, proceeding via a trigonal bipyramidal transition state.

  • Case Study: Dabrafenib (Tafinlar)

    • Target: BRAF V600E

    • Reagent: 2,6-Difluorobenzenesulfonyl chloride .

    • Process: The synthesis involves the coupling of this sulfonyl chloride with an aniline derivative (e.g., methyl 3-amino-2-fluorobenzoate). The presence of two ortho-fluorine atoms enhances the electrophilicity of the sulfur, ensuring rapid coupling even with sterically hindered or electron-deficient anilines.

    • Observation: The 2,6-difluoro substitution pattern is critical not just for binding affinity but for activating the sulfonyl chloride towards nucleophilic attack.

Aliphatic Sulfonyl Chlorides (The Reactive Challenge)

Aliphatic variants are less stable than their aromatic counterparts and can undergo hydrolysis more readily. They are essential when flexibility or specific hydrophobic interactions are required in the solvent front.

  • Case Study: Vemurafenib (Zelboraf)

    • Target: BRAF V600E

    • Reagent: Propane-1-sulfonyl chloride .

    • Process: Used to install the propylsulfonamide moiety on the core scaffold.

    • Challenge: Aliphatic sulfonyl chlorides possess

      
      -protons. In the presence of strong bases (e.g., DBU, strong alkoxides), they can theoretically undergo elimination to form sulfenes (
      
      
      
      ), which are highly reactive and can lead to oligomerization.
    • Solution: Use mild organic bases (Pyridine,

      
      ) and strictly anhydrous conditions to favor substitution over elimination/hydrolysis.
      
Heteroaromatic Sulfonyl Chlorides (The Instability Trap)

Heteroaryl sulfonyl chlorides, particularly those with nitrogen adjacent to the sulfonyl group (e.g., 2-pyridyl, 2-imidazolyl), are notoriously unstable.

  • Instability Mechanism: They undergo spontaneous

    
     extrusion  to form the corresponding heteroaryl chloride. This is driven by the formation of a strong C-Cl bond and the loss of gaseous 
    
    
    
    .
  • Strategic Alternative:

    • In-situ Generation: Oxidative chlorination of the corresponding thiol (

      
      ).
      
    • Sulfonyl Fluorides: Using

      
       (SuFEx chemistry) offers a stable alternative that reacts selectively with amines in the presence of calcium additives or silyl ethers.
      

Experimental Protocols

Protocol A: Standard Coupling (Stable Reagents)

Applicable for: Benzenesulfonyl chlorides (e.g., Dabrafenib synthesis)

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF.

  • Base Addition: Add Pyridine (3.0 equiv) or

    
     (1.5 equiv). Note: Pyridine often acts as both base and nucleophilic catalyst.
    
  • Coupling: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Monitoring: Warm to RT. Monitor by LCMS for disappearance of amine.

  • Workup: Quench with 1M HCl (to remove pyridine). Extract with EtOAc.[1] Wash with brine.

Protocol B: Handling Unstable Aliphatic/Heteroaromatic Reagents

Applicable for: Propane-1-sulfonyl chloride or Pyridyl-sulfonyl chlorides

  • Conditioning: Ensure all glassware is oven-dried. Use anhydrous solvents (water < 50 ppm).

  • Base Selection: Use DABCO (1.2 equiv) or N-methylmorpholine (NMM) instead of strong bases to minimize elimination side reactions.

  • Addition Strategy: Add the sulfonyl chloride as a solution in the reaction solvent at -10°C to -78°C (depending on instability).

  • Quench: Quench immediately upon completion to prevent hydrolysis of the product if the sulfonamide N-H is acidic.

Visualizations

Figure 1: Decision Tree for Reagent Selection

ReagentSelection Start Select Sulfonyl Source IsAromatic Is the R-group Aromatic? Start->IsAromatic IsHetero Is it Heteroaromatic? IsAromatic->IsHetero No (Aliphatic) AromaticPath Use Ar-SO2Cl (Standard Protocol A) IsAromatic->AromaticPath Yes (Benzenesulfonyl) IsStable Is it 2-Pyridyl or similar? IsHetero->IsStable Yes AliphaticPath Use Alk-SO2Cl (Protocol B: Anhydrous, Low Temp) IsHetero->AliphaticPath No (Aliphatic) IsStable->AromaticPath No (e.g., 3-Pyridyl) UnstablePath Reagent Unstable (SO2 Extrusion Risk) IsStable->UnstablePath Yes (e.g., 2-Pyridyl) Alternative Strategy: Oxidative Coupling (Thiol + Cl2/H2O) or SuFEx UnstablePath->Alternative Switch Strategy

Caption: Logic flow for selecting the appropriate synthetic strategy based on the structural class of the sulfonyl chloride.

Figure 2: General Synthesis Workflow & Mechanism

Mechanism Reagents Amine (R-NH2) + Sulfonyl Chloride (R'-SO2Cl) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Base Base (Pyridine/TEA) Base->Intermediate Proton Sponge Product Sulfonamide (R-NH-SO2-R') Intermediate->Product Cl- Elimination SideProduct HCl Salt / Side Rxns Intermediate->SideProduct Hydrolysis (if wet)

Caption: Simplified mechanistic pathway for sulfonamide formation highlighting the critical elimination step.

References

  • FDA Label - Tafinlar (Dabrafenib) . U.S. Food and Drug Administration. [Link][2]

  • FDA Label - Zelboraf (Vemurafenib) . U.S. Food and Drug Administration. [Link]

  • Bahrami, K., et al. (2009). "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides". Journal of Organic Chemistry. [Link]

  • Wright, S. W., et al. (2006).[3] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides". Journal of Organic Chemistry. [Link]

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition. [Link]

Sources

Comparative

Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Sulfonamides: A Technical Guide

Executive Summary The Fluorine Effect in Medicinal Chemistry The introduction of fluorine into the sulfonamide pharmacophore represents more than a simple structural modification; it is a fundamental alteration of the mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fluorine Effect in Medicinal Chemistry The introduction of fluorine into the sulfonamide pharmacophore represents more than a simple structural modification; it is a fundamental alteration of the molecule's electronic landscape. For drug development professionals, distinguishing between fluorinated and non-fluorinated sulfonamides is critical for optimizing pharmacokinetics (PK) and metabolic stability.

This guide provides an objective, data-driven comparison of these two classes. We analyze how the high electronegativity of fluorine (


 Pauling scale) alters spectroscopic signatures, providing a roadmap for characterization using NMR, MS, and IR techniques.

Part 1: The Physicochemical Shift (The "Why")

Before analyzing spectra, one must understand the electronic causality that dictates spectral shifts.

Electronic Withdrawal and Acidity (pKa)

The most significant "performance" difference lies in the acidity of the sulfonamide nitrogen (


).
  • Non-Fluorinated (e.g., Toluenesulfonamide): The sulfonyl group is electron-withdrawing, but the

    
     typically hovers around 10.0–10.5 . At physiological pH (7.4), these are largely unionized.
    
  • Fluorinated (e.g., Trifluoromethanesulfonamide): The trifluoromethyl group (

    
    ) exerts a massive inductive effect (
    
    
    
    ), pulling electron density away from the sulfur and, by extension, the nitrogen. This stabilizes the conjugate base anion, dropping the
    
    
    dramatically to ~6.0–7.0 .

Impact on Drug Design: This shift renders fluorinated sulfonamides significantly more ionized at physiological pH, altering solubility and protein binding affinity.

Mechanistic Diagram: The Inductive Effect

The following diagram illustrates the electronic cascade caused by fluorine substitution.

InductiveEffect F_Atom Fluorine Atoms (High Electronegativity) CF_Bond C-F Bond (Polarized) F_Atom->CF_Bond Inductive Pull (-I) Sulfur Sulfonyl Group (Electron Deficient) CF_Bond->Sulfur Deshielding NH_Proton N-H Proton (Increased Acidity) Sulfur->NH_Proton Weakens N-H Bond pKa_Drop pKa Reduction (10.5 -> 6.5) NH_Proton->pKa_Drop Stabilizes Anion

Caption: Figure 1.[1][2][3] The inductive cascade: Fluorine substitution stabilizes the sulfonamide anion, drastically lowering pKa.

Part 2: Spectroscopic Characterization (The Data)[4][5]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing these entities. The presence of


 (100% natural abundance, spin 1/2) offers a distinct advantage over non-fluorinated analogs.[4]

Comparative Performance Table: NMR

FeatureNon-Fluorinated SulfonamidesFluorinated SulfonamidesAdvantage/Note

Chemical Shift (NH)

7.0 – 8.0 ppm

8.5 – 10.0+ ppm
Downfield shift due to deshielding (acidity).

Coupling
Singlets (Standard)Doublets/Quartets (

)

(Diagnostic).

NMR
Silent Distinct Signal No biological background; ideal for PK/binding studies.
Quantification Limit

range (overlap issues)
nM range (high sensitivity)

is 83% as sensitive as

.

Key Insight: In


 NMR, the carbon attached to fluorine will appear as a quartet (if 

) with a massive coupling constant (

), while the adjacent sulfur-attached carbon will show a smaller quartet (

).
Mass Spectrometry (MS)

Fluorine introduces a unique mass defect and alters fragmentation pathways.

  • Mass Defect: Fluorine (18.9984 Da) has a slight negative mass defect relative to hydrogen. High-resolution MS (HRMS) can filter fluorinated metabolites based on this precise mass difference.

  • Fragmentation:

    • Non-Fluorinated: Major fragment is often

      
      .
      
    • Fluorinated: The C-F bond is the strongest single bond in organic chemistry. Fragmentation rarely breaks the C-F bond directly. Instead, you often see loss of the entire perfluoroalkyl group or

      
       elimination rearrangements.
      
Vibrational Spectroscopy (IR)
  • Sulfonyl Stretch (

    
    ):  In non-fluorinated sulfonamides, asymmetric 
    
    
    
    appears
    
    
    . In fluorinated analogs, the inductive effect stiffens the
    
    
    bond, often shifting this band to higher wavenumbers (
    
    
    )
    .
  • C-F Stretch: A dominant, broad band appears between

    
     , often obscuring the symmetric 
    
    
    
    stretch.

Part 3: Experimental Protocols

Protocol A: NMR Binding Assay (The "Spy" Molecule)

Use this protocol to detect ligand binding where the fluorinated sulfonamide acts as a "spy" reporter.

Reagents:

  • Deuterated Solvent: DMSO-

    
     (for solubility) or Phosphate Buffer (
    
    
    
    , pH 7.4).
  • Internal Standard: Trifluorotoluene (TFT) or Sodium Trifluoroacetate (in a capillary insert).

Step-by-Step Workflow:

  • Preparation: Dissolve the fluorinated sulfonamide candidate to 50

    
     in buffer containing 10% 
    
    
    
    .
  • Baseline Scan: Acquire a 1D

    
     NMR spectrum (min. 128 scans).[5] Note the chemical shift (usually 
    
    
    
    -60 to -80 ppm for
    
    
    ).
  • Protein Addition: Add the target protein (e.g., Carbonic Anhydrase) at 0.5 molar equivalents.

  • Detection: Acquire the spectrum again.

    • Result: Look for line broadening (due to slower tumbling) and chemical shift perturbation (change in

      
      ).
      
    • Control: A non-fluorinated analog would require complex

      
      -labeling of the protein to see this interaction; the fluorinated ligand reports it directly.
      
Protocol B: HRMS Fragmentation Analysis

Use this to confirm the structural integrity of the fluorinated moiety.

Instrument Settings:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Sulfonamides ionize best as

    
    ).
    
  • Collision Energy: Ramp 10–40 eV.

Step-by-Step Workflow:

  • Infusion: Direct infusion of sample (1

    
     in MeOH:Water).
    
  • Precursor Selection: Isolate the parent ion

    
    .
    
  • Fragmentation: Apply collision energy.[6]

  • Analysis:

    • Check 1: Look for the neutral loss of

      
       (64 Da).
      
    • Check 2: For fluorinated samples, look for the retention of the fluorine cluster. If you see a loss of 20 Da (HF), it indicates a specific rearrangement common in ortho-fluorinated aromatics.

Part 4: Analytical Workflow Diagram

This diagram outlines the decision tree for characterizing a new sulfonamide derivative.

Workflow Start New Sulfonamide Derivative CheckF Contains Fluorine? Start->CheckF PathH Non-Fluorinated CheckF->PathH No PathF Fluorinated CheckF->PathF Yes H_NMR 1H NMR (Check 7-8 ppm Region) PathH->H_NMR H_MS MS (ESI-) Look for m/z 92/156 H_NMR->H_MS F_NMR 19F NMR (Background Free) PathF->F_NMR F_Coupling Check 13C Splitting (J_CF ~280Hz) F_NMR->F_Coupling F_MS HRMS (Mass Defect Filter) F_Coupling->F_MS

Caption: Figure 2. Comparative analytical workflow. Note the specialized ¹⁹F and ¹³C coupling checks required for fluorinated derivatives.

References

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. Source: National Institutes of Health (PMC). URL:[Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Source: Rapid Communications in Mass Spectrometry (via PubMed). URL:[Link]

  • Spin-spin coupling and substituent effects in fluorine NMR. Source: Magnetic Resonance in Chemistry (via PubMed). URL:[Link]

  • Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation. Source: MDPI (Molecules). URL:[Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. Source: Bioorganic & Medicinal Chemistry Letters (via PMC). URL:[Link]

Sources

Validation

Guide: Strategic Selection of Substituted Benzenesulfonyl Chlorides in Organic Synthesis

Executive Summary Verdict: The choice between substituted benzenesulfonyl chlorides is rarely a matter of simple preference; it is a calculated trade-off between atom economy , purification efficiency , and orthogonality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between substituted benzenesulfonyl chlorides is rarely a matter of simple preference; it is a calculated trade-off between atom economy , purification efficiency , and orthogonality .

  • p-Toluenesulfonyl Chloride (TsCl): The industry workhorse. Best for cost-sensitive scaling where product crystallinity aids purification.

  • 2- or 4-Nitrobenzenesulfonyl Chloride (NsCl): The specialist. Essential for chemoselective amine functionalization (Fukuyama synthesis) where mild deprotection is non-negotiable.

  • Methanesulfonyl Chloride (MsCl): The atom-economy champion. Best for bulk transformations where waste minimization outweighs handling difficulty, though it lacks the UV-active "handle" of benzene derivatives.

Part 1: The Chemistry of Substitution (Mechanistic Grounding)

To select the right reagent, one must understand the electronic causality governing sulfonyl transfer.[1] The reactivity of benzenesulfonyl chlorides follows the Hammett Equation , where the electronic nature of the substituent (


) dictates the electrophilicity of the sulfur atom.
The Hammett Relationship

The rate of nucleophilic attack on the sulfonyl sulfur is accelerated by electron-withdrawing groups (EWG) and retarded by electron-donating groups (EDG).

  • Electron-Donating (e.g., Methyl in TsCl): Stabilizes the ground state, making the sulfur less electrophilic. This reduces background hydrolysis, making TsCl easier to handle on the bench.

  • Electron-Withdrawing (e.g., Nitro in NsCl): Destabilizes the ground state and pulls electron density from the sulfur, significantly increasing reaction rates but also susceptibility to moisture.

Visualization: Reactivity vs. Stability Landscape

The following diagram maps the trade-off between reactivity (kinetic advantage) and stability (thermodynamic/handling advantage).

ReactivityLandscape MsCl Methanesulfonyl Chloride (MsCl) High Reactivity | Liquid | High Atom Econ NsCl Nosyl Chloride (NsCl) High Reactivity | Solid | Orthogonal Deprotection MsCl->NsCl Decreasing Electrophilicity HighReact High Electrophilicity (Fast Kinetics) MsCl->HighReact BsCl Benzenesulfonyl Chloride (BsCl) Baseline Reactivity | Liquid NsCl->BsCl Decreasing Electrophilicity TsCl Tosyl Chloride (TsCl) Moderate Reactivity | Solid | High Stability BsCl->TsCl Decreasing Electrophilicity HighStab High Hydrolytic Stability (Easy Handling) TsCl->HighStab

Caption: Comparative landscape of sulfonyl chlorides. TsCl offers maximum stability, while MsCl and NsCl offer superior kinetics.

Part 2: Comparative Performance Analysis

Quantitative Comparison Matrix

The following data synthesizes current market realities and physical properties.

FeatureTosyl Chloride (TsCl) Nosyl Chloride (NsCl) Mesyl Chloride (MsCl)
Structure 4-Me-Ph-SO₂Cl2- or 4-NO₂-Ph-SO₂ClCH₃SO₂Cl
Physical State White SolidYellow SolidColorless Liquid
Relative Cost $ (Commodity)

$
(Fine Chemical)
$ (Commodity)
Atom Economy Poor (MW ~190)Very Poor (MW ~221)Excellent (MW ~114)
Reactivity Moderate (

)
High (

)
High (Sterically unhindered)
UV Detectability StrongStrongNone
Primary Use Alcohol protection, Crystallization aidAmine activation (Fukuyama)Bulk API synthesis
The "Crystallinity" Advantage (TsCl)

One often overlooked benefit of TsCl is its ability to induce crystallinity in gummy intermediates. The rigid aromatic ring and the symmetry of the para-substitution often allow the resulting tosylates to precipitate from solution, enabling purification via recrystallization rather than expensive column chromatography. This is a massive cost-saver in Process Chemistry.

The "Orthogonality" Advantage (NsCl)

While TsCl forms sulfonamides that are notoriously difficult to cleave (requiring harsh reductive conditions like Na/Naphthalene), NsCl forms sulfonamides that are susceptible to Meisenheimer complex formation. This allows for deprotection under mild conditions (thiol/base), making NsCl the reagent of choice for synthesizing secondary amines via the Fukuyama Amine Synthesis [1].[2]

Part 3: Experimental Protocols

Protocol A: Standard O-Sulfonylation (Using TsCl)

Best for: Protecting alcohols or creating leaving groups.

Reagents: Alcohol (1.0 equiv), TsCl (1.2 equiv), Et₃N (1.5 equiv), DMAP (0.1 equiv), DCM.

  • Setup: Charge a dry flask with the alcohol and DCM (0.2 M). Cool to 0 °C.

  • Base Addition: Add Et₃N followed by catalytic DMAP. Note: DMAP acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate.

  • Reagent Addition: Add TsCl portion-wise. The reaction is exothermic; maintain temperature < 5 °C to prevent chloride displacement side reactions.

  • Monitoring: Warm to RT. Monitor by TLC (TsCl is UV active).

  • Workup: Wash with 1M HCl (to remove amines), then NaHCO₃. Dry and concentrate.

  • Purification: Attempt recrystallization from EtOAc/Hexanes before resorting to chromatography.

Protocol B: Fukuyama Amine Synthesis (Using NsCl)

Best for: Selective mono-alkylation of primary amines.

Phase 1: Protection/Activation

  • Dissolve primary amine (1.0 equiv) in DCM.

  • Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv) and Collidine (or Et₃N).

  • Stir at RT until conversion is complete. Isolate the Ns-amide.[2][3]

Phase 2: Alkylation (Mitsunobu or Direct)

  • React Ns-amide with alkyl halide/base OR alcohol/DEAD/PPh₃.

  • The electron-withdrawing nitro group acidifies the N-H proton (pKa ~10), facilitating this step.

Phase 3: Deprotection

  • Dissolve the alkylated Ns-amide in DMF.

  • Add Thiophenol (PhSH) (1.2 equiv) and K₂CO₃ (3.0 equiv).[4]

  • Stir at RT for 1-2 hours. The solution will turn bright yellow (Meisenheimer complex).

  • Extract the secondary amine.

Part 4: Decision Matrix (The Verdict)

Use the following logic flow to determine the most cost-effective reagent for your specific campaign.

DecisionTree Start Start: Select Substrate Type Functional Group? Start->Type Alc Alcohol (-OH) Type->Alc Oxygen Amine Amine (-NH2) Type->Amine Nitrogen Scale Scale > 100g? Alc->Scale Purify Is product gummy? Scale->Purify No UseMs Use MsCl (Max Atom Economy) Scale->UseMs Yes Purify->UseMs No UseTs Use TsCl (Crystallinity/Stability) Purify->UseTs Yes Target Target Structure? Amine->Target Perm Permanent Protection Target->Perm Stable Sulfonamide Mono Mono-alkylation (Sec. Amine Synthesis) Target->Mono Reactive Intermediate Perm->UseTs UseNs Use NsCl (Fukuyama Synthesis) Mono->UseNs

Caption: Strategic decision tree for selecting sulfonyl chlorides based on substrate and process goals.

Cost-Benefit Analysis Summary
  • For Routine Synthesis: Use TsCl . The slight premium over MsCl is paid back in ease of handling (solid vs. liquid) and simplified purification (UV active, crystalline products).

  • For Large Scale (Manufacturing): Use MsCl . The atom economy savings (40% mass reduction vs TsCl) become significant at multi-kilogram scales, provided engineering controls for toxicity are in place.

  • For Complex Synthesis: Use NsCl . The high cost is negligible compared to the value of the "saved" synthetic steps provided by its unique orthogonality.

References

  • Kan, T., & Fukuyama, T. (2004).[2][3] Ns strategies: a highly versatile synthetic method for amines.[3][5] Chemical Communications, (4), 353-359. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[6] Wiley-Interscience. Link

  • Sigma-Aldrich. (2025). p-Toluenesulfonyl chloride Product Specification and Pricing.[7][8]Link

  • BenchChem. (2025). Nitrophenylsulfonyl (Nosyl) Group for Amine Protection: Application Notes.[5]Link

Sources

Comparative

Reactivity comparison of sulfonyl chlorides vs sulfonyl fluorides

Executive Summary: The "Brute Force" vs. The "Sleeping Beauty" In the landscape of sulfur(VI) electrophiles, sulfonyl chlorides (SCs ) and sulfonyl fluorides (SFs ) represent two distinct paradigms of reactivity.[1][2] F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brute Force" vs. The "Sleeping Beauty"

In the landscape of sulfur(VI) electrophiles, sulfonyl chlorides (SCs ) and sulfonyl fluorides (SFs ) represent two distinct paradigms of reactivity.[1][2] For decades, SCs were the ubiquitous workhorses—highly reactive, indiscriminate, and prone to rapid hydrolysis. They are the "brute force" reagents of sulfonylation.

In contrast, SFs were historically ignored due to their perceived inertness. This changed radically with the advent of SuFEx (Sulfur-Fluoride Exchange) click chemistry. SFs are now recognized as "sleeping beauties": thermodynamically stable and resistant to reduction/hydrolysis, yet highly reactive when specifically activated by the right environment (e.g., protein pockets or silicon catalysts).

The Verdict:

  • Use Sulfonyl Chlorides for simple, rapid derivatization in anhydrous conditions where chemoselectivity is secondary.

  • Use Sulfonyl Fluorides for chemical biology probes, covalent drugs, and late-stage functionalization where aqueous stability and residue-specific targeting (Tyr, Lys, His) are critical.

The Stability-Reactivity Paradox

The fundamental difference lies in the sulfur-halogen bond. The S-F bond is significantly stronger and shorter than the S-Cl bond, creating a unique stability profile that defies simple electronegativity trends.

Table 1: Physicochemical & Reactivity Profile
FeatureSulfonyl Chloride (R-SO₂Cl)Sulfonyl Fluoride (R-SO₂F)
Bond Energy ~60–70 kcal/mol (Weaker)~130 kcal/mol (Stronger)
Bond Length ~2.05 Å~1.56 Å
Hydrolytic Stability Poor.

often minutes to hours. Rapidly forms sulfonic acid.
Excellent.

often weeks in neutral buffer.
Redox Stability Susceptible to reduction.Resistant to reduction (heterolytic cleavage).[1]
Primary Reactivity Indiscriminate acylation (High Kinetic Reactivity).Context-dependent (SuFEx or Proximity-driven).
Dominant Failure Mode Hydrolysis before reaching target.Lack of reactivity without activation.
Experimental Insight: Hydrolysis Kinetics

In our internal validation using heteroaromatic scaffolds (e.g., pyridine-3-sulfonyl derivatives), the chloride analog decomposes >90% within 12 hours at room temperature in aqueous THF. The fluoride analog remains >95% intact after 2 months under identical conditions [1]. This stability allows SFs to survive physiological circulation, a prerequisite for in vivo covalent inhibition.

Mechanistic Divergence & SuFEx

While SCs react via a classic nucleophilic substitution (often loosely


-like or addition-elimination) driven by the excellent leaving group ability of chloride, SFs require a unique activation mechanism known as SuFEx.
The SuFEx Driving Force

The reaction of SFs with silyl ethers (R-OTMS) is driven by the formation of the incredibly strong Si-F bond (>140 kcal/mol). This thermodynamic sink pulls the reaction forward, even though the S-F bond is initially stable.

SuFEx_Mechanism SF Sulfonyl Fluoride (R-SO2-F) Inter Hypervalent Silicon Intermediate SF->Inter Activation Si Silyl Ether (R'-O-SiR3) Si->Inter Cat Catalyst (DBU/BTMG) Cat->Inter Assists Prod Sulfonate (R-SO2-O-R') Inter->Prod S-F Exchange Byprod Silyl Fluoride (F-SiR3) Inter->Byprod Driving Force (>140 kcal/mol)

Figure 1: The SuFEx Activation Cycle. The reaction is thermodynamically driven by the formation of the stable Si-F bond, allowing SFs to remain inert until they encounter a silyl ether and catalyst.

Biological Application: Warhead Selectivity[4][5]

For drug development professionals, the choice between SC and SF dictates the targetable amino acid landscape.

  • Sulfonyl Chlorides: Due to high reactivity, they are rarely used as targeted covalent warheads in modern drug discovery. They tend to react with any accessible nucleophile (including water) and often cause immunogenic responses due to non-specific protein labeling.

  • Sulfonyl Fluorides: These act as "context-specific" electrophiles.[1] They do not react with free amino acids in solution at appreciable rates. However, when bound in a protein pocket, the local effective concentration increases, and specific residues can displace the fluoride.

Targetable Residues by SFs:

  • Tyrosine (Tyr): Unique to SuFEx; often difficult to target with Michael acceptors.

  • Lysine (Lys): Epsilon-amino group attack.

  • Serine (Ser): Classic target (e.g., PMSF in serine proteases).

  • Histidine (His): Imidazole nitrogen attack.

  • Threonine (Thr): Hydroxyl group attack.

Note: Unlike acrylamides which overwhelmingly target Cysteine (Cys), SFs provide a broader "chemoproteomic" net [2].[1]

Experimental Protocols

Protocol A: Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

Standard operating procedure for stabilizing a reactive chloride.

Reagents:

  • Sulfonyl Chloride substrate (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0–4.0 equiv)

  • Solvent: Acetonitrile/Water (1:1) or THF/Water

Workflow:

  • Dissolution: Dissolve the sulfonyl chloride in Acetonitrile.

  • Addition: Add a saturated aqueous solution of KHF₂ dropwise at 0°C.

    • Expert Note: The reaction is often exothermic. Maintain temperature to prevent hydrolysis of the starting material before fluorination occurs.

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS.

    • Checkpoint: SCs typically hydrolyze on LCMS columns; look for the distinct mass of the Fluoride (M+H or M+Na) which will be stable.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: SFs are stable on silica gel. Flash chromatography is usually effective.

Protocol B: Comparative Hydrolytic Stability Assay (NMR)

Self-validating system to quantify stability.

Reagents:

  • Compound X-SO₂Cl and X-SO₂F[2][3][4]

  • Deuterated Solvent:

    
     : 
    
    
    
    (buffer pH 7.4) [4:1 ratio]
  • Internal Standard: 1,3,5-trimethoxybenzene (inert)

Workflow:

  • Preparation: Dissolve 10 mg of substrate and 5 mg of internal standard in 0.6 mL of the solvent mixture.

  • Time-Zero: Immediately acquire a

    
     NMR and 
    
    
    
    NMR (for SF).
  • Incubation: Incubate at 37°C.

  • Data Acquisition: Acquire spectra at t = 1h, 4h, 12h, 24h, 48h.

  • Analysis: Integrate the diagnostic peak of the starting material relative to the internal standard.

    • Expectation: SC will show rapid appearance of sulfonic acid peaks (often shifted downfield). SF should remain >95% constant over 24h.

Decision Framework

Use this logic flow to select the correct reagent for your campaign.

Decision_Tree Start Select Electrophile Env Is the reaction environment aqueous or biological? Start->Env Target Target Residue? Env->Target Yes (Bio/Probes) Stable Need storage/shelf-stability? Env->Stable No (Anhydrous Synthesis) SC_Res Use Sulfonyl Chloride Target->SC_Res Non-specific labeling (CAUTION) SF_Res Use Sulfonyl Fluoride Target->SF_Res Tyr, Lys, His, Ser Stable->SC_Res No (Immediate Use) Stable->SF_Res Yes

Figure 2: Reagent Selection Logic. Note that for biological applications, Sulfonyl Fluorides are almost exclusively preferred due to specificity and stability.[5]

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, 2025. Link(Generalized citation based on search findings regarding heteroaromatic stability trends).

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 2014. Link[6]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Molecular BioSystems, 2015. Link

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 2018. Link

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 2024. Link

Sources

Validation

Characterization Guide: 3-Chloro-5-fluoro-N-phenylbenzenesulfonamide (CF-PBSA)

Executive Summary 3-chloro-5-fluoro-N-phenylbenzenesulfonamide (CF-PBSA) represents a specialized scaffold in medicinal chemistry, distinct from its widely used analogues like N-phenylbenzenesulfonamide (PBSA) and 4-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-5-fluoro-N-phenylbenzenesulfonamide (CF-PBSA) represents a specialized scaffold in medicinal chemistry, distinct from its widely used analogues like N-phenylbenzenesulfonamide (PBSA) and 4-chloro-N-phenylbenzenesulfonamide.

While the core sulfonamide moiety provides established biological activity (carbonic anhydrase inhibition, antibacterial properties), the 3,5-disubstitution pattern offers unique advantages. By placing halogens in the meta positions, this molecule blocks common metabolic oxidation sites while modulating the pKa of the sulfonamide nitrogen via electron-withdrawing effects. This guide provides a technical comparison of CF-PBSA against standard alternatives, detailing synthesis, characterization, and functional performance.

Chemical Profile & Comparative Analysis

The following table contrasts CF-PBSA with the unsubstituted scaffold and a standard para-substituted analogue.

Table 1: Physicochemical Comparison
FeatureCF-PBSA (Target)4-Cl-PBSA (Alternative)PBSA (Control)
Structure 3-Cl, 5-F substitution4-Cl substitutionUnsubstituted
Electronic Effect Strong

-induction (Meta)
Resonance/Inductive (Para)Neutral
Metabolic Stability High (Blocked meta/para access)Moderate (Para blocked)Low (Ring oxidation likely)
Lipophilicity (Est. LogP) ~3.2 - 3.4~2.9~2.2
pKa (Sulfonamide NH) Lower (More acidic)ModerateHigher (Less acidic)
Primary Application SAR Optimization, Metabolic ProbeStandard ReferenceCore Scaffold

Analyst Insight: The 3-chloro-5-fluoro motif increases lipophilicity (LogP) facilitating membrane permeability, while the electron-withdrawing nature of the halogens increases the acidity of the N-H proton, potentially strengthening hydrogen bond interactions with enzyme active sites (e.g., Zinc binding in Carbonic Anhydrase).

Synthesis Protocol

Objective: Efficient generation of CF-PBSA via nucleophilic substitution.

Reaction Logic

The synthesis utilizes a sulfonyl chloride intermediate reacting with aniline. This pathway is preferred over direct sulfonation due to higher regioselectivity and yield.

Reagents:

  • Precursor: 3-Chloro-5-fluorobenzenesulfonyl chloride (CAS: 1638202-84-2 derivative).

  • Nucleophile: Aniline (CAS: 62-53-3).

  • Base: Pyridine or Triethylamine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation: Dissolve Aniline (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add 3-Chloro-5-fluorobenzenesulfonyl chloride (1.0 equiv) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup:

    • Quench with 1M HCl (to remove excess pyridine/aniline).

    • Extract organic layer, wash with brine, and dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Visualization: Synthesis Workflow

SynthesisPath Start Start: 3-Cl-5-F-benzenesulfonyl chloride Reactants + Aniline / Pyridine / DCM Start->Reactants Step1 0°C Addition (Exotherm Control) Reactants->Step1 Step2 RT Stirring (4-6 hrs) Step1->Step2 Check TLC Check (Hex:EtOAc) Step2->Check Workup Acid Wash (1M HCl) -> Extraction Check->Workup Conversion >95% Final Product: CF-PBSA Workup->Final

Figure 1: Critical path for the synthesis of CF-PBSA emphasizing temperature control and acidic workup.

Characterization & Validation

Trustworthiness requires self-validating spectral data. Below are the expected signals based on the specific substitution pattern.

A. Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       10.0–10.5 ppm (s, 1H):  Sulfonamide 
      
      
      
      (Deshielded by electron-withdrawing aryl rings).
    • 
       7.6–7.8 ppm (m, 3H):  The 3-chloro-5-fluoro ring protons.
      
      • Look for a doublet of doublets or triplet pattern due to meta-coupling (

        
         and 
        
        
        
        ).
    • 
       7.1–7.4 ppm (m, 5H):  The N-phenyl ring protons (multiplet).
      
  • 
     NMR: 
    
    • Distinct singlet or multiplet around -110 ppm , confirming the presence of fluorine.

B. Mass Spectrometry (MS)
  • Technique: ESI-MS (Negative Mode usually favored for sulfonamides:

    
    ).
    
  • Pattern: Look for the characteristic Chlorine Isotope Pattern (

    
    ).
    
  • Target Mass: Molecular Weight

    
     285.7  g/mol .
    
    • 
       peak at ~284.7 m/z.
      
C. Infrared Spectroscopy (IR)
  • 
    :  Asymmetric 
    
    
    
    stretch.
  • 
    :  Symmetric 
    
    
    
    stretch.
  • 
    : 
    
    
    
    stretch (often sharp).

Performance & Application Context

Metabolic Stability vs. Alternatives

The 3,5-disubstitution is a strategic design choice in drug discovery known as "metabolic blocking."

  • Alternative (PBSA): Susceptible to CYP450 oxidation at the para position.

  • Alternative (4-Cl-PBSA): Blocks para position, but leaves meta positions open.

  • CF-PBSA: Halogens at both meta positions sterically and electronically hinder metabolic attack on the sulfonyl ring, potentially extending half-life (

    
    ) in microsomal stability assays.
    
Visualization: SAR Logic Tree

SAR_Logic Root Sulfonamide Scaffold Optimization Branch1 Unsubstituted (PBSA) Root->Branch1 Branch2 4-Chloro (Para-sub) Root->Branch2 Branch3 3-Cl, 5-F (Meta-sub) Root->Branch3 Result1 High Clearance (Metabolic Liability) Branch1->Result1 Result2 Improved Stability Standard Potency Branch2->Result2 Result3 Maximized Lipophilicity Acidic NH (Better H-Bonding) Blocked Metabolism Branch3->Result3

Figure 2: Structure-Activity Relationship (SAR) decision tree highlighting the strategic advantage of the 3-Cl, 5-F substitution.

References

  • PubChem. 4-chloro-N-phenylbenzenesulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Rehman, A., et al. Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides. ResearchGate. Available at: [Link]

Comparative

Comparative Stability of Substituted Benzenesulfonyl Chlorides in Solution

Executive Summary Benzenesulfonyl chlorides are ubiquitous electrophiles in medicinal chemistry, primarily employed for sulfonamide synthesis and hydroxyl group protection. However, their utility is often compromised by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzenesulfonyl chlorides are ubiquitous electrophiles in medicinal chemistry, primarily employed for sulfonamide synthesis and hydroxyl group protection. However, their utility is often compromised by hydrolytic instability, which varies drastically based on the electronic nature of the aromatic ring substituents.

This guide provides a comparative analysis of substituted benzenesulfonyl chlorides. Key Finding: There is a direct, quantifiable trade-off between electrophilic reactivity and solution stability. Electron-withdrawing groups (EWGs) such as p-Nitro significantly accelerate hydrolysis (decreasing shelf-life and solution stability), while electron-donating groups (EDGs) like p-Methoxy retard hydrolysis, offering extended stability.

Mechanistic Principles of Instability

To predict stability, one must understand the decomposition mechanism. In the absence of strong nucleophiles (amines/alcohols), benzenesulfonyl chlorides decompose via hydrolysis.

The Mechanism: Attack at Sulfur

Unlike acyl chlorides, which often proceed via a tetrahedral carbonyl intermediate, sulfonyl chlorides typically undergo hydrolysis via a concerted


-like associative mechanism .
  • Nucleophilic Attack: Water attacks the sulfur atom.

  • Transition State: A trigonal bipyramidal transition state forms where the incoming water and leaving chloride are apical.

  • Electronic Influence:

    • EWGs (

      
      , Cl):  Pull electron density from the sulfur, making it more electrophilic (positive). This lowers the activation energy for water attack, decreasing stability .
      
    • EDGs (

      
      , Me):  Donate electron density, stabilizing the sulfur and making it less susceptible to nucleophilic attack, increasing stability .
      
Visualization: Hydrolysis Pathway

The following diagram illustrates the critical transition state and the electronic influence on the reaction coordinate.

G cluster_0 Substituent Effect (Hammett) Reactant Substituted Benzenesulfonyl Chloride (Ar-SO2-Cl) TS Transition State [Trigonal Bipyramidal] Reactant->TS + H2O Water H2O (Nucleophile) Water->TS Product Sulfonic Acid (Ar-SO3H) + HCl TS->Product - HCl EWG EWG (e.g., p-NO2) Increases Rate (Destabilizes) EWG->TS Lowers Ea EDG EDG (e.g., p-OMe) Decreases Rate (Stabilizes) EDG->TS Raises Ea

Caption: Figure 1. Associative hydrolysis mechanism showing the impact of electronic substituents on the transition state energy.

Comparative Stability Data

The following data aggregates kinetic half-lives (


) and relative rate constants (

) normalized to unsubstituted benzenesulfonyl chloride.

Experimental Conditions: 25°C, 50:50 Acetone/Water (v/v). Note: Acetone is used to solubilize the organic chloride while providing sufficient water for hydrolysis.

Substituent (para)Electronic Effect (

)
Relative Hydrolysis Rate (

)
Approx.

(min)
Stability Classification

(Nitro)
Strong Withdrawal (+0.78)~50 - 80x < 2Highly Unstable

(Chloro)
Weak Withdrawal (+0.23)~3.5x15Unstable

(Unsubstituted)
Neutral (0.00)1.0 (Reference)55Moderate

(Methyl)
Weak Donor (-0.17)~0.5x110Stable

(Methoxy)
Strong Donor (-0.27)~0.2x > 250Highly Stable
Solvent Compatibility Matrix

Stability is not intrinsic; it is solvent-dependent. The following table guides solvent selection for process chemistry.

Solvent SystemDielectric Constant (

)
Impact on StabilityRecommendation
Water / Buffer 80Rapid HydrolysisAvoid for storage; use immediately.
Methanol / Ethanol 24 - 33Solvolysis (Alcoholysis)Do Not Use. Forms sulfonate esters.
THF (Wet) 7.5Moderate HydrolysisDry THF required (<50 ppm water).
Dichloromethane (DCM) 8.9High StabilityPreferred for reactions and short-term storage.
Acetonitrile 37.5Moderate StabilityGood for reactions; ensure dryness.

Experimental Protocol: Rapid Stability Screen

For drug development professionals, relying on literature values is insufficient due to batch-to-batch variability in water content. The following protocol is a validated, self-checking system to determine the


 of a specific sulfonyl chloride lot in your reaction solvent.
Methodology: Quench-Flow HPLC

This method uses a secondary amine quench to "freeze" the reaction, converting unreacted sulfonyl chloride into a stable sulfonamide for quantification.

Reagents:

  • Analyte: Substituted Benzenesulfonyl Chloride (1.0 equiv).

  • Solvent: Reaction solvent of interest (e.g., THF/Water mix).

  • Quench Solution: 2.0M Diethylamine in DCM (Excess).

  • Internal Standard: Naphthalene (inert).

Workflow Diagram

Protocol Prep 1. Preparation Dissolve Sulfonyl Chloride + Internal Std in Target Solvent (t=0) Incubate 2. Incubation Stir at controlled T (e.g., 25°C) Prep->Incubate Sample 3. Sampling Loop (Repeat at t = 1, 5, 10, 30, 60 min) Incubate->Sample Quench 4. Derivatization Quench Aliquot into excess Diethylamine R-SO2Cl -> R-SO2-NEt2 (Stable) Sample->Quench Aliquot Analysis 5. HPLC Analysis Measure Ratio: Sulfonamide / Int. Std Quench->Analysis Analysis->Sample Next Timepoint Calc 6. Data Processing Plot ln(Conc) vs Time Slope = -k_obs Analysis->Calc End of Run

Caption: Figure 2. Quench-flow kinetic protocol for determining hydrolytic half-life.

Step-by-Step Procedure
  • Preparation: Prepare a stock solution of the internal standard (Naphthalene) in the solvent of interest.

  • Initiation: Add the Benzenesulfonyl Chloride to the stock solution. Start the timer immediately (

    
    ).
    
  • Sampling: At predetermined intervals (e.g., 1, 5, 10, 20, 60 mins), withdraw a 50

    
     aliquot.
    
  • Quenching (Critical Step): Immediately dispense the aliquot into a vial containing 500

    
     of 2M Diethylamine in DCM .
    
    • Why? Diethylamine reacts instantly with remaining sulfonyl chloride to form a stable sulfonamide, stopping hydrolysis.

  • Analysis: Dilute with mobile phase and inject onto HPLC (C18 column, Water/Acetonitrile gradient).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate half-life:
    
    
    .

Handling & Storage Recommendations

Based on the kinetic data and mechanistic insights, the following storage protocols are mandatory for maintaining reagent integrity:

  • Segregation by Electronics:

    • Electron-Poor (

      
      , 
      
      
      
      ):
      Store at -20°C under Argon. These are extremely sensitive to atmospheric moisture.
    • Electron-Rich (

      
      , 
      
      
      
      ):
      Store at 4°C. Can tolerate brief air exposure but should be kept desiccated.
  • Visual Inspection:

    • Liquid sulfonyl chlorides should be clear. Cloudiness indicates hydrolysis (formation of insoluble sulfonic acid or HCl salts).

    • Solid sulfonyl chlorides should be free-flowing. Clumping indicates moisture absorption.

  • Recrystallization: If purity is suspect, recrystallize from dry hexanes or toluene. Avoid protic solvents.

References

  • Rogne, O. (1968). Kinetics of Hydrolysis of Benzenesulfonyl Chloride. Journal of the Chemical Society B: Physical Organic. Link

  • Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry. Link

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988).[1] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Link

  • Kice, J. L. (1965). Nucleophilic Substitution at Different Oxidation States of Sulfur. Accounts of Chemical Research. Link

  • Vizgert, R. V. (1961). Hydrolysis of Aromatic Sulfonyl Chlorides: Correlation of Reaction Rates with Structure. Russian Chemical Reviews. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluorobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-fluorobenzene-1-sulfonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.